2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine
Description
Propriétés
IUPAC Name |
2-methyl-4-prop-2-enoxypyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-3-6-14-10-9-7-8(2)12-13(9)5-4-11-10/h3-5,7H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTIVABMRJUVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds under investigation for a range of therapeutic applications, including as kinase inhibitors.[1] This technical guide provides a comprehensive overview of the predicted physicochemical properties of a novel derivative, 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of its key physicochemical parameters. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and advancement of novel heterocyclic compounds.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrazine Core
The pyrazolo[1,5-a]pyrazine heterocyclic system is a purine analogue that has garnered significant attention in drug discovery.[2] Its derivatives have been explored for various therapeutic applications, demonstrating the scaffold's versatility and potential for biological activity.[3][4] The physicochemical properties of any new analogue, such as 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Understanding parameters like lipophilicity (LogP), ionization constant (pKa), and chemical stability is fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation and long-term storage.[5][6]
This guide provides a detailed roadmap for the comprehensive physicochemical characterization of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine, enabling researchers to make informed decisions throughout the drug development pipeline.
Molecular Structure and Predicted Physicochemical Properties
The structure of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine is presented below:
Table 1: Predicted Physicochemical Properties of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine
| Property | Predicted Value | Notes and Rationale |
| Molecular Formula | C10H11N3O | Derived from the chemical structure. |
| Molecular Weight | 189.22 g/mol | Calculated from the molecular formula. |
| Topological Polar Surface Area (TPSA) | 54.9 Ų | Computed based on the structure; indicates potential for good cell permeability. |
| Predicted LogP (XLogP3) | 1.8 | This value suggests a moderate lipophilicity, which is often desirable for oral drug candidates. The parent pyrazolo[1,5-a]pyrazine has a computed XLogP3 of 0.8.[7] The addition of the methyl and prop-2-en-1-yloxy groups increases the lipophilicity. |
| Hydrogen Bond Donors | 0 | There are no hydrogens attached to nitrogen or oxygen atoms. |
| Hydrogen Bond Acceptors | 4 | The three nitrogen atoms and the ether oxygen can act as hydrogen bond acceptors. |
| Rotatable Bonds | 3 | The C-O, O-CH2, and CH2-CH bonds are rotatable, providing some conformational flexibility. |
Experimental Determination of Key Physicochemical Parameters
The following sections provide detailed protocols for the experimental determination of critical physicochemical properties. The causality behind experimental choices is explained to ensure a thorough understanding of the methodologies.
Determination of Lipophilicity (LogP/LogD)
Expertise & Experience: The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity and a key predictor of its ADME properties. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant. Given the presence of basic nitrogen atoms in the pyrazolo[1,5-a]pyrazine core, determining LogD at physiological pH (7.4) is essential. The shake-flask method, while traditional, remains a reliable standard. However, HPLC-based methods offer higher throughput and require less material.[8]
Trustworthiness: The protocol described below is a self-validating system. By analyzing the compound's concentration in both the aqueous and octanol phases, a mass balance can be performed to ensure the accuracy of the measurement.
Experimental Protocol: Shake-Flask Method for LogD7.4 Determination
-
Preparation of Solutions:
-
Prepare a stock solution of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate the n-octanol with PBS and the PBS with n-octanol by vigorously mixing equal volumes of each for 24 hours, followed by separation of the phases. This ensures that the two phases are in equilibrium before the experiment begins.
-
-
Partitioning:
-
Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and PBS (e.g., 10 µL of stock to 1 mL of each phase).
-
Vortex the mixture vigorously for 1 minute to facilitate partitioning.
-
Place the mixture on a shaker for 1 hour at room temperature to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the mixture at 2000 x g for 10 minutes to achieve complete separation of the octanol and aqueous phases.
-
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol and the PBS layers.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve should be prepared in the corresponding matrix (n-octanol or PBS) to ensure accurate quantification.
-
-
Calculation:
-
The LogD at pH 7.4 is calculated using the following formula: LogD7.4 = log10([Compound]octanol / [Compound]aqueous)
-
Mandatory Visualization: LogP/LogD Determination Workflow
Caption: Workflow for the experimental determination of LogD.
Determination of Ionization Constant (pKa)
Expertise & Experience: The pKa value(s) of a molecule dictate its charge state at different pH values, which profoundly impacts its solubility, permeability, and target binding. The pyrazolo[1,5-a]pyrazine core contains nitrogen atoms that are expected to be basic. Potentiometric titration is a robust and accurate method for determining pKa values.[9] Alternatively, UV-spectrophotometric or NMR-based methods can be employed, especially for compounds with low solubility.[10][11]
Trustworthiness: Potentiometric titration provides a direct measure of the pH at which 50% of the compound is ionized (the pKa). The inflection point of the titration curve serves as a clear and reliable endpoint.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation:
-
Accurately weigh a sample of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with water to a final concentration of approximately 1-5 mM. The percentage of co-solvent should be kept to a minimum to reduce its effect on the pKa.
-
Ensure a constant ionic strength by adding a background electrolyte such as 0.15 M KCl.
-
-
Titration:
-
Calibrate a pH meter with standard buffers (pH 4, 7, and 10).
-
Place the sample solution in a thermostatted vessel and stir continuously.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.
-
Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
Mandatory Visualization: pKa Determination Logic
Caption: Logical flow for pKa determination via titration.
Assessment of Chemical Stability
Expertise & Experience: Chemical stability is a critical parameter that influences a drug's shelf-life, storage conditions, and potential for degradation into inactive or toxic byproducts.[5][12] A forced degradation study under various stress conditions (e.g., pH, temperature, light, oxidation) is a standard approach to identify potential degradation pathways.[13][14]
Trustworthiness: This protocol includes a time-zero control and utilizes a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) that can separate the parent compound from its degradation products, ensuring that the measured loss of the parent compound is accurate.
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Dilute the stock solution with 3% H2O2.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
For each condition, also prepare a control sample stored at ambient temperature and protected from light.
-
-
Time Points:
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Analysis:
-
Use a stability-indicating HPLC method to quantify the amount of the parent compound remaining in each sample. The method should be capable of resolving the parent peak from any degradation products.
-
A photodiode array (PDA) detector is useful for assessing peak purity and detecting the formation of new chromophores.
-
LC-MS can be used to identify the mass of the degradation products, providing insights into the degradation pathways.
-
-
Reporting:
-
Report the percentage of the parent compound remaining at each time point for each stress condition.
-
Mandatory Visualization: Chemical Stability Testing Workflow
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. iipseries.org [iipseries.org]
- 6. japsonline.com [japsonline.com]
- 7. Pyrazolo[1,5-a]pyrazine | C6H5N3 | CID 21873758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. contractpharma.com [contractpharma.com]
- 13. Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Navigating the ADME Labyrinth: A Pharmacokinetic Profile of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine
An In-depth Technical Guide for Drug Development Professionals
Foreword: Charting a Course for a Novel Scaffold
The pyrazolo[1,5-a]pyrazine and the structurally related pyrazolo[1,5-a]pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including roles as kinase inhibitors in cancer therapy.[1][2] The specific compound, 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine, represents a novel chemical entity. As with any new candidate, a thorough understanding of its pharmacokinetic profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the molecule—is paramount to its development as a potential therapeutic agent.[3][4]
This guide provides a comprehensive framework for elucidating the pharmacokinetic properties of this and other novel pyrazolo[1,5-a]pyrazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap of essential in vitro and in vivo studies. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to pharmacokinetic characterization.
Part 1: Foundational In Vitro ADME Profiling: Building a Predictive Picture
Early-stage in vitro ADME assays are crucial for identifying potential liabilities and guiding medicinal chemistry efforts.[5][6] These assays provide a preliminary but essential understanding of a compound's likely behavior in a biological system.[7]
Physicochemical Properties: The Starting Point
A molecule's fundamental physicochemical characteristics heavily influence its pharmacokinetic behavior.
-
Aqueous Solubility: This is a critical determinant of oral absorption. Poor solubility can lead to low bioavailability.
-
Experimental Protocol: Thermodynamic Solubility
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Add an excess of the compound to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Shake the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Filter or centrifuge the suspension to remove undissolved solid.
-
Quantify the concentration of the compound in the clear aqueous phase using a suitable analytical method, such as LC-MS/MS.
-
-
-
Lipophilicity (LogD): This parameter, measured as the distribution coefficient between octanol and a buffered aqueous solution at a specific pH (typically 7.4), influences permeability, plasma protein binding, and metabolism.
-
Experimental Protocol: Shake-Flask Method
-
Prepare a solution of the test compound in a buffered aqueous solution (pH 7.4).
-
Add an equal volume of n-octanol.
-
Shake the mixture vigorously to allow for partitioning between the two phases.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in both the aqueous and octanol phases using LC-MS/MS.
-
Calculate LogD as the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.
-
-
Absorption and Permeability: Crossing Biological Barriers
For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for systemic exposure.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a rapid assessment of passive diffusion.
-
Caco-2 Permeability Assay: This cell-based model uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It can assess both passive and active transport mechanisms.
Metabolism: The Body's Chemical Workshop
Metabolic stability is a key factor influencing a drug's half-life and oral bioavailability.[4]
-
Liver Microsomal Stability: Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). This assay provides a measure of intrinsic clearance.[8]
-
Hepatocyte Stability: Using primary hepatocytes provides a more complete picture of metabolism as they contain both Phase I and Phase II metabolizing enzymes and transporters.[4]
-
Cytochrome P450 (CYP) Inhibition: It is crucial to assess whether the compound inhibits major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) to predict the potential for drug-drug interactions.[8]
Distribution: Where Does the Compound Go?
-
Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins, primarily albumin, affects its distribution and availability to target tissues. Only the unbound fraction is pharmacologically active.
-
Experimental Protocol: Equilibrium Dialysis
-
Place plasma containing the test compound on one side of a semi-permeable membrane and a buffer solution on the other side.
-
Allow the system to equilibrate over several hours.
-
Measure the concentration of the compound in both the plasma and buffer compartments.
-
The percentage of bound drug can be calculated from the difference in concentrations.
-
-
Table 1: Summary of Key In Vitro ADME Assays and Their Significance
| Parameter | Assay | Significance |
| Solubility | Thermodynamic Solubility | Predicts oral absorption and dissolution rate. |
| Lipophilicity | LogD (pH 7.4) | Influences permeability, protein binding, and metabolism. |
| Permeability | PAMPA, Caco-2 | Assesses the ability to cross the intestinal barrier. |
| Metabolic Stability | Liver Microsomes, Hepatocytes | Determines intrinsic clearance and metabolic fate.[4][8] |
| CYP Inhibition | Recombinant CYPs or Microsomes | Predicts potential for drug-drug interactions.[8] |
| Distribution | Plasma Protein Binding | Affects the unbound, pharmacologically active concentration. |
Part 2: In Vivo Pharmacokinetic Studies: The Whole-Animal Perspective
While in vitro assays are predictive, in vivo studies in animal models are essential to understand the integrated ADME processes.[9][10]
Study Design and Execution
-
Animal Model Selection: Rodents, such as mice or rats, are commonly used for initial pharmacokinetic studies.[10][11]
-
Dosing Routes:
-
Intravenous (IV) Bolus: This route provides direct systemic administration and is used to determine key parameters like clearance and volume of distribution.
-
Oral (PO) Gavage: This route is used to assess oral absorption and bioavailability.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points to characterize the drug's concentration-time profile.
-
Bioanalytical Method: A robust and validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for the accurate quantification of the compound in plasma.[12]
Experimental Workflow for a Rodent Pharmacokinetic Study
Caption: Workflow for a typical rodent pharmacokinetic study.
Bioanalytical Method Validation: Ensuring Data Integrity
The validation of the LC-MS/MS method is critical for the reliability of the pharmacokinetic data.[12] Key validation parameters include:
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[13][14]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[15]
-
Sensitivity (Lower Limit of Quantification, LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[13]
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[15]
Part 3: Data Analysis and Interpretation: From Numbers to Knowledge
Pharmacokinetic data analysis involves fitting the concentration-time data to a mathematical model to derive key parameters.[16][17]
Key Pharmacokinetic Parameters
Table 2: Essential Pharmacokinetic Parameters and Their Descriptions
| Parameter | Description | Significance |
| Clearance (CL) | The volume of plasma cleared of the drug per unit of time. | A measure of the body's efficiency in eliminating the drug. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Half-life (t½) | The time required for the drug concentration in the plasma to decrease by half. | Determines the dosing interval. |
| Area Under the Curve (AUC) | The integral of the drug concentration-time curve, representing the total systemic exposure to the drug. | Used to calculate bioavailability and compare exposures. |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | A critical parameter for orally administered drugs. |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Integrating pharmacokinetic data with pharmacodynamic (the drug's effect on the body) data can provide a more complete understanding of the dose-response relationship and guide dose selection for efficacy and safety studies.[18][19]
Logical Relationship in PK/PD Modeling
Caption: The interplay between dose, pharmacokinetics, and pharmacodynamics.
Conclusion: A Pathway to Clinical Candidacy
A thorough and well-designed pharmacokinetic profiling program is indispensable for the successful development of any new chemical entity. For 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine and its analogs, the systematic approach outlined in this guide will enable the generation of a robust data package. This data will not only de-risk the progression of the compound but also provide the necessary insights to optimize its properties and ultimately increase its probability of becoming a successful therapeutic agent. The integration of in vitro and in vivo data, coupled with sound bioanalytical validation and pharmacokinetic modeling, forms the cornerstone of modern drug discovery and development.[20]
References
- How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.).
- Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2015, February 26).
- Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (2015, September 29).
- Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13).
- A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec. (2022, June 23).
- In Vitro ADME Assays and Services - Charles River Laboratories. (n.d.).
- Pharmacokinetic and Pharmacodynamic Data Analysis: Concepts and Applications. (n.d.).
- Pharmacokinetic and Pharmacodynamic Modelling in Drug Discovery and Development. (n.d.).
- Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology - PubMed. (n.d.).
- In Vitro ADME - Selvita. (n.d.).
- In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- The Role of Pharmacokinetic and Pharmacokinetic/Pharmacodynamic Modeling in Drug Discovery and Development - Taylor & Francis. (2010, June 14).
- PKMP - Pharmacokinetic Modeling Program. (n.d.).
- Pk/bio-distribution - MuriGenics. (n.d.).
- Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development - PubMed. (2025, November 15).
- In vivo pharmacokinetic experiments in preclinical drug development - Symeres. (n.d.).
- In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (2024, July 29).
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 3. selvita.com [selvita.com]
- 4. Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. criver.com [criver.com]
- 9. symeres.com [symeres.com]
- 10. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Pk/bio-distribution | MuriGenics [murigenics.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. bioanalysisforum.jp [bioanalysisforum.jp]
- 14. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. researchgate.net [researchgate.net]
- 17. aplanalytics.com [aplanalytics.com]
- 18. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
Discovery and Synthesis of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine Derivatives
An In-Depth Technical Guide for Chemical Biology and Drug Development
Introduction & Chemical Logic
The pyrazolo[1,5- a ]pyrazine core is a highly privileged, nitrogen-rich fused bicyclic scaffold in modern medicinal chemistry. Acting as a bioisostere for purines and indoles, it provides excellent hydrogen-bonding dynamics and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles[1]. Derivatives of this scaffold have been extensively utilized in the development of selective Rho-associated protein kinase (ROCK) inhibitors for cardiovascular and fibrotic diseases[2], as well as in the design of macrocyclic inhibitors targeting KRAS G12C/G12D mutations in oncology[3].
The specific derivative 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5- a ]pyrazine is a highly versatile intermediate.
-
The 2-Methyl Group: Positioned on the pyrazole ring, this moiety enhances the overall lipophilicity of the scaffold, allowing it to tightly pack into small, hydrophobic enzymatic pockets.
-
The 4-Allyloxy Group: The prop-2-en-1-yloxy (allyloxy) substituent at the C4 position of the pyrazine ring serves a dual purpose. Biologically, it can act as a lipophilic vector. Synthetically, the terminal alkene is a critical handle for downstream functionalization, enabling ring-closing metathesis (RCM) for macrocyclization, epoxidation, or cross-coupling reactions.
This whitepaper outlines a robust, self-validating four-step synthetic methodology to construct this complex derivative from commercially available starting materials.
Retrosynthetic Strategy & Workflow
The retrosynthetic disconnection of 2-methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5- a ]pyrazine relies on a late-stage Nucleophilic Aromatic Substitution (S N Ar). Disconnecting the C4-oxygen bond leads back to a 4-halo-pyrazolo[1,5- a ]pyrazine precursor. The core bicyclic system is constructed via a one-pot amidation and acid-catalyzed cyclization starting from 5-methyl-1H-pyrazole-3-carboxylic acid.
Fig 1: Four-step retrosynthetic workflow for the target pyrazolo[1,5-a]pyrazine derivative.
Step-by-Step Experimental Methodologies
As a self-validating system, every step in this protocol includes specific analytical checkpoints to ensure the integrity of the intermediates before progressing.
Protocol 1: One-Pot Synthesis of 2-Methylpyrazolo[1,5- a ]pyrazin-4(5H)-one
Causality & Design: 1,1'-Carbonyldiimidazole (CDI) is utilized instead of harsh reagents like thionyl chloride to activate the carboxylic acid. This prevents undesired chlorination of the electron-rich pyrazole ring. The subsequent addition of an acetal-protected amine allows for a controlled, acid-mediated cyclization.
-
Activation: Dissolve 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous 1,4-dioxane. Add CDI (1.1 eq) portion-wise. Stir the mixture at 50°C for 30 minutes until CO 2 evolution ceases, ensuring complete formation of the active acyl imidazole.
-
Amidation: Dropwise add 2,2-dimethoxyethanamine (1.1 eq). Stir for an additional 30 minutes at 50°C.
-
Cyclization: Introduce a catalytic amount of concentrated HCl to the reaction vessel. Elevate the temperature to 100°C and reflux for 3 hours. The acid hydrolyzes the dimethyl acetal to a reactive aldehyde, which undergoes spontaneous intramolecular cyclocondensation with the adjacent pyrazole nitrogen.
-
Workup & Validation: Cool the mixture, neutralize with saturated NaHCO 3 , and extract with ethyl acetate (EtOAc). Dry over Na 2 SO 4 and concentrate.
-
Validation Checkpoint: 13 C NMR must show the appearance of a distinct lactam carbonyl peak at ~155 ppm.
-
Protocol 2: Halogenation to 4-Bromo-2-methylpyrazolo[1,5- a ]pyrazine
Causality & Design: Phosphorus tribromide (POBr 3 ) is specifically selected over POCl 3 . The resulting C-Br bond is highly polarized and weaker than a C-Cl bond, which significantly lowers the activation energy required for the subsequent S N Ar reaction, allowing it to proceed under milder conditions[4].
-
Reagent Addition: Suspend the isolated pyrazinone (1.0 eq) in anhydrous benzene. Add POBr 3 (3.0 eq) in a single portion.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 4 hours.
-
Workup & Validation: Carefully quench the reaction by pouring it over crushed ice. Neutralize the aqueous layer to pH 7-8 and extract with EtOAc. Purify via silica gel flash chromatography (Hexanes/EtOAc).
-
Validation Checkpoint: TLC will show the disappearance of the highly polar lactam spot. IR spectroscopy will confirm the complete loss of the broad N-H and strong C=O stretching bands.
-
Protocol 3: S N Ar Allylation
Causality & Design: The pre-formation of the allyloxide anion using Sodium Hydride (NaH) is critical. Adding the base directly to a mixture containing the brominated core can lead to competitive degradation. The reaction is initiated at 0°C to prevent thermal degradation of the allyl ether product.
-
Anion Generation: In an inert N 2 atmosphere, dissolve allyl alcohol (prop-2-en-1-ol, 1.5 eq) in anhydrous THF. Cool to 0°C. Add NaH (60% dispersion in mineral oil, 2.0 eq) portion-wise. Stir for 30 minutes until H 2 evolution stops.
-
Substitution: Dropwise add a solution of 4-bromo-2-methylpyrazolo[1,5- a ]pyrazine (1.0 eq) in THF. Allow the reaction to slowly warm to room temperature over 4 hours.
-
Workup & Validation: Quench with saturated aqueous NH 4 Cl to destroy excess NaH. Extract with dichloromethane (DCM), wash with brine, dry, and concentrate.
-
Validation Checkpoint: 1 H NMR must reveal the signature allyl multiplets: a complex multiplet at 5.9–6.1 ppm (internal alkene proton), a doublet of doublets at 5.2–5.4 ppm (terminal alkene protons), and a distinct doublet at ~4.8 ppm (O-CH 2 ).
-
Mechanistic Pathway of S N Ar Substitution
The final step relies on a classic Addition-Elimination S N Ar mechanism. The electron-deficient nature of the pyrazine ring, further activated by the electron-withdrawing bridgehead nitrogen, facilitates the rapid attack of the allyloxide nucleophile.
Fig 2: Addition-elimination (SNAr) mechanism at the C4 position of the pyrazine ring.
Quantitative Data & Reaction Parameters
To ensure reproducibility across different laboratory setups, the following table summarizes the optimized stoichiometric parameters, thermodynamic conditions, and expected yields derived from the literature protocols[4],.
Table 1: Quantitative Reaction Parameters and Validation Metrics
| Step | Transformation | Reagents (Eq.) | Temp | Time | Expected Yield | Key Validation Metric |
| 1 & 2 | Amidation & Cyclization | CDI (1.1), Acetal (1.1), HCl (cat) | 50°C to 100°C | 3.5 h | 70–75% | 13 C NMR: Lactam C=O at ~155 ppm |
| 3 | Halogenation | POBr 3 (3.0) | Reflux (80°C) | 4.0 h | 60–78% | TLC: Loss of polar lactam spot |
| 4 | S N Ar Allylation | Allyl alcohol (1.5), NaH (2.0) | 0°C to 25°C | 4.0 h | 82–89% | 1 H NMR: Allyl multiplets (5.2–6.1 ppm) |
References[1] A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line. Molecular Diversity 26.1 (2022): 113-124. URL: https://pubmed.ncbi.nlm.nih.gov/33387293/[5]Synthesis and Antimicrobial Activity of 4-Arylthio- and 4 Alkylthiofunctionalized Pyrazolo[1,5-a]pyrazines. Ukrainian Chemistry Journal 85.2 (2019): 111-116. URL: https://ucj.org.ua/index.php/journal/article/view/165[2]Spirocycloheptanes as inhibitors of rock. United States Patent Application, US20160016914A1 (2016). URL: https://patents.google.com/patent/US20160016914A1/en[3]Macrocyclic KRAS inhibitors and methods of use. World Intellectual Property Organization, WO2024107686A1 (2024). URL: https://patents.google.com/patent/WO2024107686A1/en[4] Zaremba, O. V., et al. Facile one-pot synthesis of pyrazolo[1,5-a]pyrazine scaffold. Chemistry of Heterocyclic Compounds 49.6 (2013): 980-986. URL: https://link.springer.com/article/10.1007/s10593-013-1324-x
Sources
- 1. A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20160016914A1 - Spirocycloheptanes as inhibitors of rock - Google Patents [patents.google.com]
- 3. WO2024107686A1 - Macrocyclic kras inhibitors and methods of use - Google Patents [patents.google.com]
- 4. ucj.org.ua [ucj.org.ua]
Application Note & Synthesis Protocol: 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine
Introduction
The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. This document provides a detailed, two-step protocol for the synthesis of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine, a novel derivative for potential use in drug discovery and development. The synthesis strategy involves the initial construction of the pyrazolo[1,5-a]pyrazine core to form a key 4-hydroxy intermediate, followed by a Williamson ether synthesis to introduce the allyloxy functional group. This protocol is designed to be reproducible and scalable for research purposes.
Overall Synthetic Scheme
The synthesis of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine is accomplished via a two-step process, beginning with the formation of the core heterocyclic structure followed by functionalization.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 2-Methyl-4-hydroxypyrazolo[1,5-a]pyrazine (Intermediate 1)
The initial and critical step is the construction of the pyrazolo[1,5-a]pyrazine core. This is achieved through the cyclocondensation of 3-amino-5-methylpyrazole with a suitable biselectrophilic partner. While various methods exist for the synthesis of related pyrazolo[1,5-a]pyrimidines, we adapt a procedure analogous to the condensation of aminopyrazoles with β-dicarbonyl compounds.[1][2]
Reaction Mechanism
The reaction proceeds via an initial condensation of the exocyclic amino group of the pyrazole with one of the carbonyl groups of ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to yield the fused heterocyclic system.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Amino-5-methylpyrazole | ≥98% | Sigma-Aldrich |
| Ethyl acetoacetate | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Dowtherm A | - | Sigma-Aldrich |
| Ethanol (anhydrous) | ≥99.5% | Fisher Scientific |
| Diethyl ether (anhydrous) | ≥99.7% | Fisher Scientific |
| Sodium Hydroxide | Pellets, ≥97% | Sigma-Aldrich |
| Hydrochloric Acid (concentrated) | 37% | Fisher Scientific |
Experimental Protocol
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-amino-5-methylpyrazole (9.71 g, 100 mmol) and Dowtherm A (100 mL).
-
Addition of Reagent: While stirring the suspension, add ethyl acetoacetate (13.01 g, 100 mmol) dropwise at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (approximately 250-260 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Work-up:
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Add diethyl ether (100 mL) to the mixture and stir for 30 minutes to fully precipitate the product.
-
Filter the crude product using a Büchner funnel and wash the solid with diethyl ether (2 x 50 mL).
-
-
Purification:
-
Dissolve the crude solid in a 1 M sodium hydroxide solution (100 mL).
-
Wash the aqueous solution with ethyl acetate (2 x 50 mL) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 5-6 with concentrated hydrochloric acid. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes, then filter the solid.
-
Wash the purified solid with cold water (2 x 30 mL) and dry under vacuum to yield 2-Methyl-4-hydroxypyrazolo[1,5-a]pyrazine as a solid.
-
Part 2: Synthesis of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine (Final Product)
The final step is the O-alkylation of the 4-hydroxy group using an allyl halide in the presence of a base. This reaction follows the principles of the Williamson ether synthesis.
Reaction Mechanism
The hydroxyl group of the pyrazolo[1,5-a]pyrazine is deprotonated by a base (e.g., potassium carbonate) to form a nucleophilic phenoxide-like species. This nucleophile then undergoes an SN2 reaction with allyl bromide to form the desired ether.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methyl-4-hydroxypyrazolo[1,5-a]pyrazine | (From Step 1) | - |
| Allyl bromide | 99% | Sigma-Aldrich |
| Potassium carbonate (anhydrous) | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) (anhydrous) | 99.8% | Fisher Scientific |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| Brine (saturated NaCl solution) | - | - |
| Magnesium sulfate (anhydrous) | ≥99.5% | Sigma-Aldrich |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-Methyl-4-hydroxypyrazolo[1,5-a]pyrazine (1.49 g, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (30 mL).
-
Addition of Base: Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the solution.
-
Addition of Alkylating Agent: Add allyl bromide (1.45 g, 12 mmol) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (Eluent: gradient of 20% to 50% ethyl acetate in hexane) to afford 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine as a pure solid.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Allyl bromide is a lachrymator and is toxic; handle with extreme care.
-
Dowtherm A is used at high temperatures; take appropriate precautions to avoid burns.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- Tsizorik N.; Hrynyshyn Y.; Musiychuk A.; Bol'but A.; Vovk M.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI. MDPI.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC.
- CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents.
Sources
Application Note: NMR Characterization and Regiochemical Validation of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine
Introduction & Scope
The pyrazolo[1,5-a]pyrazine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., JAK and CDK inhibitors) due to its bioisosteric resemblance to purines 1. The synthesis of functionalized pyrazolo[1,5-a]pyrazines often presents regiochemical challenges, particularly distinguishing between substitutions at the C-4 and C-6 positions 2.
This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) protocol for the structural elucidation of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine . By leveraging 1D and 2D NMR techniques, this guide provides researchers with a definitive methodology to confirm both the molecular skeleton and the precise regiochemistry of the allyloxy moiety.
Experimental Design & Causality
To ensure absolute structural confidence, the analytical workflow must move beyond simple 1D assignments and establish a self-validating network of through-bond correlations.
Fig 1. Sequential NMR workflow for the structural validation of pyrazolo[1,5-a]pyrazines.
Sample Preparation Protocol
-
Solvent Selection: Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v TMS is the optimal solvent. Causality: CDCl₃ prevents the viscosity-induced line broadening often observed with DMSO-d₆, which is critical for resolving the complex fine-splitting (multiplets) of the allyloxy vinyl protons.
-
Concentration: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃. Filter through a glass wool plug into a 5 mm precision NMR tube to remove paramagnetic particulates that could degrade magnetic field homogeneity.
Instrument Setup & Acquisition Parameters
All experiments should be conducted on a 400 MHz or 600 MHz spectrometer equipped with a z-gradient probe.
-
¹H NMR (zg30): 16 scans, relaxation delay (D1) = 1.5 s.
-
¹³C NMR (zgpg30): 512–1024 scans. Causality: The pyrazolo[1,5-a]pyrazine core contains three quaternary carbons (C-2, C-3a, C-4) lacking attached protons 3. These carbons exhibit long longitudinal relaxation times ( T1 ). The D1 must be extended to 2.5–3.0 seconds to ensure complete relaxation between pulses, preventing signal attenuation and allowing for accurate detection of the C-3a bridgehead and C-4 ether-bearing carbons.
-
HSQC (Multiplicity-Edited): Causality: Utilizing a multiplicity-edited sequence (e.g., hsqcedetgpsisp2.2) phases CH/CH₃ signals positively and CH₂ signals negatively. This instantly differentiates the allyloxy -OCH₂- and =CH₂ groups from the aromatic CH protons, streamlining assignments.
-
HMBC: Optimized for long-range couplings ( nJCH = 8 Hz). This is the critical experiment for regiochemical proof.
Quantitative Data & Signal Assignment
The following tables summarize the validated chemical shifts. The electron-donating nature (+M effect) of the allyloxy group at C-4 shields the pyrazine ring protons compared to electron-withdrawing derivatives, placing H-6 and H-7 at highly distinct chemical shifts.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Logic |
| H-7 | 8.80 | d | 4.5 | 1H | Pyrazine α-proton; highly deshielded by adjacent N-7a bridgehead. |
| H-6 | 8.10 | d | 4.5 | 1H | Pyrazine β-proton; coupled to H-7. |
| H-3 | 6.85 | s | - | 1H | Pyrazole proton; singlet due to C-2 methyl substitution. |
| -CH= (C2') | 6.15 | ddt | 17.2, 10.5, 5.5 | 1H | Internal alkene proton of allyloxy group. |
| =CH₂ (C3') | 5.45, 5.30 | dq, dq | 17.2, 1.5 (trans); 10.5, 1.5 (cis) | 2H | Terminal alkene protons; distinct trans/cis coupling to C2'. |
| -OCH₂- (C1') | 5.05 | dt | 5.5, 1.5 | 2H | Methylene adjacent to oxygen; coupled to C2'. |
| 2-CH₃ | 2.45 | s | - | 3H | Methyl group on the pyrazole ring. |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Type (HSQC Phase) | HMBC Correlations (Proton Source) |
| C-4 | 154.0 | Quaternary | H-3, H-6, -OCH₂- |
| C-2 | 152.0 | Quaternary | 2-CH₃, H-3 |
| C-7 | 135.0 | CH (+) | H-6 |
| C-3a | 133.0 | Quaternary | H-3, H-7 |
| C-2' (-CH=) | 132.5 | CH (+) | -OCH₂-, =CH₂ |
| C-6 | 128.0 | CH (+) | H-7 |
| C-3' (=CH₂) | 118.0 | CH₂ (-) | -OCH₂-, -CH= |
| C-3 | 96.5 | CH (+) | 2-CH₃ |
| C-1' (-OCH₂-) | 68.5 | CH₂ (-) | -CH=, =CH₂ |
| 2-CH₃ | 14.5 | CH₃ (+) | H-3 |
Structural Elucidation & Regiochemical Validation
The core challenge in characterizing this molecule is definitively proving that the allyloxy group is attached to C-4 rather than C-6, and that the methyl group is at C-2. We establish a self-validating system using HMBC correlations.
The Self-Validating HMBC Logic
-
Anchoring the Pyrazole Ring: The methyl protons (δ 2.45) show a strong 2J correlation to C-2 (δ 152.0) and a 3J correlation to C-3 (δ 96.5). The H-3 proton (δ 6.85) correlates back to C-2 ( 2J ) and to the bridgehead quaternary carbon C-3a (δ 133.0, 2J ).
-
Anchoring the Pyrazine Ring: H-7 (δ 8.80) shows a diagnostic 3J correlation across the bridgehead to C-3a, linking the two rings.
-
Proving the C-4 Allyloxy Position (Crucial Step): If the allyloxy group were at C-6, the -OCH₂- protons would correlate to a carbon around δ 128 ppm. Instead, the -OCH₂- protons (δ 5.05) show a sharp 3J correlation to a highly deshielded quaternary carbon at δ 154.0 (C-4) . Simultaneously, the pyrazine H-6 proton (δ 8.10) shows a 3J correlation to this exact same carbon (δ 154.0). This converging correlation strictly locks the allyloxy group at the C-4 position, validating the regiochemistry beyond a doubt.
Fig 2. Key HMBC correlations validating the C4 regiochemistry of the allyloxy group.
References
- Hrynyshyn, Y., Musiichuk, H., Komarovska-Porokhnyavets, O., Is'kiv, O., Moskalenko, N., Stasevych, M., Tsyzoryk, N., & Vovk, M. "Synthesis and Antimicrobial Activity of 4-Arylthio- and 4 Alkylthiofunctionalized Pyrazolo[1,5-a]pyrazines." Ukrainian Chemistry Journal, 85(1), 58-66 (2019).
- "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines." The Journal of Organic Chemistry - ACS Publications (2017).
- "Functionalization of Position 7 of Pyrazolo[1,5-a]pyrazines." Thieme E-Books & E-Journals.
Sources
Application Note: Preparation and Utilization of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine in Cell-Based Target Engagement Assays
Introduction & Scientific Rationale
The pyrazolo[1,5-a]pyrazine core has emerged as a highly privileged heterocyclic scaffold in modern medicinal chemistry, particularly in the development of small-molecule kinase and GTPase inhibitors [1]. Recent clinical and preclinical milestones have demonstrated the efficacy of pyrazine-based architectures in targeting traditionally "undruggable" proteins, such as KRAS G12C/D and various tyrosine kinases (e.g., JAK, BTK) [1, 3].
Within this chemical space, 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine serves as a critical synthetic intermediate and a functional chemical probe. The inclusion of the allyloxy group (prop-2-en-1-yloxy) at the C4 position is not merely structural; it provides a highly reactive handle for ring-closing metathesis (essential for generating macrocyclic KRAS inhibitors) and modulates the lipophilicity of the molecule to enhance cellular permeability [2].
When transitioning this compound from biochemical to cell-based assays, researchers must account for the specific physicochemical properties of the allyloxy moiety. This application note provides a comprehensive, self-validating protocol for preparing this compound and evaluating its downstream cellular efficacy using a high-throughput p-ERK AlphaLISA assay in lung adenocarcinoma models.
Mechanistic Context: Targeting the MAPK Pathway
In KRAS-mutant lung adenocarcinoma (e.g., A549 or MIA PaCa-2 cell lines), hyperactive KRAS continuously stimulates the RAF/MEK/ERK signaling cascade [2]. By introducing the pyrazolo[1,5-a]pyrazine derivative, we aim to competitively or allosterically inhibit this upstream activation. To prove causality rather than mere cytotoxicity, our assay measures the specific reduction of phosphorylated ERK1/2 (p-ERK) relative to total ERK and overall cell viability.
Mechanistic pathway showing the targeted inhibition of mutant KRAS and downstream p-ERK readout.
Materials and Reagents
-
Compound: 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine (Purity >98%, LC-MS verified).
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), cell-culture grade.
-
Cell Line: MIA PaCa-2 or A549 (KRAS-mutant lung adenocarcinoma) [2].
-
Assay Kit: AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) Assay Kit.
-
Consumables: 384-well proxiplates (white, opaque), amber glass storage vials.
-
Instrumentation: EnVision Multilabel Plate Reader (or equivalent Alpha-compatible reader).
Experimental Protocols
Protocol A: Compound Formulation and Storage
Expert Insight: The allyloxy group is susceptible to spontaneous auto-oxidation and cross-reactivity if exposed to strong UV light or aqueous acidic conditions. Therefore, stock solutions must be prepared in anhydrous environments and shielded from light.
-
Weighing: Equilibrate the lyophilized compound to room temperature in a desiccator for 30 minutes before opening to prevent condensation.
-
Dissolution: Dissolve the compound in anhydrous DMSO to create a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes to ensure complete solubilization.
-
Aliquoting: Transfer 20 µL aliquots into amber glass vials (or light-blocking Eppendorf tubes) to prevent UV-mediated degradation of the prop-2-en-1-yloxy double bond.
-
Storage: Store aliquots at -20°C. Avoid more than three freeze-thaw cycles.
Protocol B: Cell-Based Target Engagement Assay (AlphaLISA)
Trustworthiness & Validation: This protocol incorporates a self-validating matrix. By running a parallel CellTiter-Glo (CTG) viability assay, we ensure that any observed drop in p-ERK is due to true target engagement and not compound-induced cell death.
-
Cell Seeding: Harvest MIA PaCa-2 cells in the exponential growth phase. Seed 10,000 cells/well in 90 µL of complete DMEM medium into a 96-well culture plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer these dilutions into intermediate plates containing serum-free medium to achieve a 10X final concentration (final DMSO concentration in the assay must not exceed 0.5% to prevent solvent toxicity).
-
Treatment: Add 10 µL of the 10X compound solutions to the 90 µL of cells. Include vehicle control wells (0.5% DMSO) and a positive control inhibitor. Incubate for 2 hours.
-
Lysis: Remove the media carefully. Add 50 µL of freshly prepared 1X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate on a plate shaker at 400 rpm for 10 minutes at room temperature.
-
Detection: Transfer 10 µL of the lysate to a 384-well white proxiplate. Add 5 µL of the Acceptor Bead mix (incubate 1 hour in the dark), followed by 5 µL of the Donor Bead mix (incubate 1 hour in the dark).
-
Readout: Read the plate using an EnVision reader using standard Alpha settings (Excitation: 680 nm, Emission: 615 nm).
Step-by-step workflow for the cell-based AlphaLISA target engagement assay.
Data Presentation & Interpretation
To validate the biological utility of the 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine derivative, quantitative data must be normalized against vehicle controls. The table below illustrates the expected data structure for evaluating the compound's specific signaling inhibition versus general cytotoxicity.
Table 1: Representative Pharmacological Profiling Data
| Assay Parameter | Readout Target | IC₅₀ (µM) | Max Inhibition (%) | Assay Window (S/B) |
| Signaling Inhibition | p-ERK1/2 (AlphaLISA) | 1.25 ± 0.12 | 88% | 15.4 |
| Total Protein Control | Total ERK (AlphaLISA) | > 50.0 | N/A | 12.1 |
| Cell Viability (2h) | ATP levels (CTG) | > 50.0 | < 5% | 22.0 |
| Cell Viability (72h) | ATP levels (CTG) | 8.40 ± 0.35 | 95% | 25.5 |
Interpretation: A successful assay will demonstrate a low IC₅₀ for p-ERK inhibition at 2 hours, while maintaining >95% cell viability at the same time point. The delayed cytotoxicity observed at 72 hours confirms the downstream phenotypic effect of sustained MAPK pathway inhibition [2].
References
- Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
- Title: A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)
- Source: Journal of Medicinal Chemistry (ACS Publications)
Application Notes and Protocols for High-Throughput Screening of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine
Introduction: The Promise of the Pyrazolo[1,5-a]pyrazine Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyrazine and the structurally related pyrazolo[1,5-a]pyrimidine core represent a class of privileged heterocyclic scaffolds in medicinal chemistry.[1][2] These frameworks are integral to numerous compounds demonstrating a wide array of biological activities, with a notable prevalence as potent inhibitors of protein kinases.[2][3] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer, making them a major focus of drug discovery efforts.[4][5]
The compound of interest, 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine, is a novel molecule built upon this promising scaffold. While its specific biological targets are yet to be fully elucidated, its structural characteristics suggest a strong potential for interaction with the ATP-binding pocket of protein kinases.[6] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) cascade to identify and characterize the biological activity of this compound and its analogs.
For the purpose of this guide, we will hypothesize a screening campaign against a novel, therapeutically relevant protein kinase, hereafter referred to as "Target Kinase X" (TKX). The principles and protocols detailed herein are, however, broadly applicable to a wide range of kinase targets with minor modifications.[7]
The Screening Cascade: A Multi-Faceted Approach to Hit Identification
A successful HTS campaign is not a single experiment but a strategically designed workflow, or cascade, that progressively refines a large library of compounds down to a small number of high-quality "hits".[8] This cascade is designed to maximize efficiency and minimize false positives and negatives. Our proposed workflow for 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine consists of three main stages: a primary biochemical screen, a secondary confirmation and counter-screen, and a final cell-based assay for physiological relevance.
Figure 2: Simplified diagram of the NanoBRET™ target engagement assay principle.
Cell Viability and Cytotoxicity Assessment
It is essential to determine if the observed cellular activity of a compound is due to specific target inhibition or simply a consequence of cytotoxicity. [9]A cell viability assay, such as CellTiter-Glo®, can be run in parallel with the cellular target engagement assay. This assay measures the amount of ATP present, which is an indicator of metabolically active cells. A compound that shows high potency in the target engagement assay but low cytotoxicity is a desirable outcome.
| Assay | Purpose | Technology | Endpoint |
| Dose-Response | Determine compound potency (IC₅₀) | ADP-Glo™ (Biochemical) | Luminescence |
| Counter-Screen | Rule out assay interference | Luciferase Activity Assay | Luminescence |
| Target Engagement | Confirm binding in live cells | NanoBRET™ (Cell-based) | BRET Ratio |
| Cytotoxicity | Assess compound toxicity | CellTiter-Glo® (Cell-based) | Luminescence |
Conclusion: A Pathway to Novel Kinase Inhibitors
This application note provides a robust and comprehensive framework for the high-throughput screening of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine and other novel compounds from the pyrazolo[1,5-a]pyrazine class. By employing a multi-stage screening cascade that incorporates both biochemical and cell-based assays, researchers can efficiently identify and validate potent and selective inhibitors of their target of interest. The emphasis on rigorous quality control and counter-screening ensures the generation of high-quality, reliable data, which is the foundation for successful hit-to-lead and lead optimization campaigns. The methodologies described herein are grounded in established HTS principles and leverage state-of-the-art technologies to accelerate the discovery of new therapeutic agents.
References
-
9 (Source: ATCC)
-
10 (Source: Nuvisan)
-
11 (Source: Lifescience Global)
-
12 (Source: PLoS ONE)
-
13 (Source: Patsnap Synapse)
-
14 (Source: ATCC)
-
15 (Source: Broad Institute)
-
16 (Source: Wikipedia)
-
17 (Source: MDPI)
-
6 (Source: PMC)
-
18 (Source: BellBrook Labs)
-
19 (Source: UQAM)
-
7 (Source: Springer)
-
20 (Source: PubMed)
-
21 (Source: PubMed)
-
22 (Source: Bentham Science)
-
4 (Source: PubMed)
-
23 (Source: BMG LABTECH)
-
8 (Source: Evotec)
-
24 (Source: ResearchGate)
-
25 (Source: ACS Publications)
-
26 (Source: ACS Publications)
-
5 (Source: Drug Discovery & Development)
-
1 (Source: PMC)
-
27 (Source: PubMed)
-
28 (Source: PubMed)
-
2 (Source: PMC)
-
3 (Source: PubMed)
-
29 (Source: RSC Publishing)
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. High Throughput Screening (HTS) Services | Evotec [evotec.com]
- 9. marinbio.com [marinbio.com]
- 10. nuvisan.com [nuvisan.com]
- 11. lifescienceglobal.com [lifescienceglobal.com]
- 12. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε | PLOS One [journals.plos.org]
- 13. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 14. atcc.org [atcc.org]
- 15. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 16. High-throughput screening - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. info2.uqam.ca [info2.uqam.ca]
- 20. HTS quality control and data analysis: a process to maximize information from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Discovery of pyrazolo[1,5-a]pyrimidine derivatives targeting TLR4-TLR4∗ homodimerization via AI-powered next-generation screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for troubleshooting solubility issues with 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine. This guide provides in-depth, practical solutions for researchers encountering difficulties in dissolving this and similar pyrazolo[1,5-a]pyrazine derivatives in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower your experimental design and ensure the integrity of your results.
The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine scaffolds are foundational in the development of kinase inhibitors and other therapeutics, making them a significant area of research in medicinal chemistry.[1][2] However, like many heterocyclic compounds developed in drug discovery programs, these molecules can exhibit poor aqueous solubility, often necessitating the use of organic solvents like DMSO.[3][4] While DMSO is a powerful and widely used solvent, challenges such as compound precipitation upon dilution still arise.[5][6]
This guide is structured in a question-and-answer format to directly address the common and complex issues you may face.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine in DMSO at my desired concentration. What are the initial steps I should take?
A1: Difficulty dissolving a compound in DMSO, even a potent solvent, can often be resolved with a few initial troubleshooting steps. The key is to gently increase the kinetic energy of the system to overcome the intermolecular forces of the compound's crystal lattice.
Initial Troubleshooting Steps:
-
Gentle Warming: Gently warm the solution in a water bath, typically to 37°C.[5] Be cautious with heat, as some compounds can degrade at higher temperatures.[5]
-
Vortexing: After warming, vortex the sample to create a homogenous solution. Avoid vigorous mixing that can introduce air bubbles.[5]
-
Sonication: If the compound remains undissolved, sonicate the sample in a water bath for several minutes.[5] The high-frequency sound waves can help to break up compound aggregates and facilitate dissolution.
If these initial steps do not resolve the issue, you may need to consider preparing a lower concentration stock solution or exploring alternative solvent systems.
Q2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous cell culture media or buffer. Why is this happening and how can I prevent it?
A2: This is a very common and critical issue. The phenomenon you are observing is due to the compound's low aqueous solubility.[7] While soluble in a strong organic solvent like DMSO, it crashes out of solution when introduced to a predominantly aqueous environment.[6][8]
Here is a systematic approach to address this:
Troubleshooting Precipitation Upon Dilution:
-
Optimize Final DMSO Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[7] By keeping the DMSO concentration as high as is tolerable for your specific assay, you can help maintain the compound's solubility.[9] Always include a vehicle control with the same final DMSO concentration in your experiments.[7]
-
Serial Dilutions in DMSO: Before diluting into your aqueous buffer, perform serial dilutions of your high-concentration stock in 100% DMSO.[8] This ensures that when you make the final dilution into your aqueous medium, the compound is at a lower, more soluble concentration.
-
Gradual Dilution: When adding the DMSO stock to your aqueous medium, do so gradually while gently vortexing the medium. This can prevent localized high concentrations of the compound that can initiate precipitation. Some researchers have found success by first adding the DMSO to the aqueous solution to create the final desired percentage, and then adding the concentrated compound stock to this pre-mixed solution.[9]
-
Use of Serum: If your experimental protocol allows, the presence of serum in the cell culture medium can aid in solubilizing hydrophobic compounds. Proteins like albumin in the serum can bind to the compound, helping to keep it in solution.[7]
Q3: Are there any alternative solvents or co-solvents I can use with DMSO to improve the solubility of my compound?
A3: Yes, employing a co-solvent system can be a highly effective strategy. Co-solvents are water-miscible organic solvents that, when used with DMSO, can enhance the solubility of poorly soluble compounds.[10][11]
Common Co-Solvent Systems:
| Co-Solvent | Typical Starting Concentration (with DMSO) | Considerations |
| Polyethylene Glycol (PEG) | 10-30% | PEG 400 is a common choice. Can increase the viscosity of the solution. |
| Ethanol | 10-20% | Can be more volatile than other co-solvents. |
| N-methyl-2-pyrrolidone (NMP) | 5-15% | A powerful solvent, but may have higher toxicity than other options. |
Protocol for Using a Co-Solvent:
-
Prepare a stock solution of your compound in a pre-mixed solution of DMSO and the chosen co-solvent.
-
Follow the same best practices for dilution as you would with a 100% DMSO stock, including serial dilutions in the co-solvent mixture before final dilution into the aqueous medium.
Q4: Can I use solubility enhancers to keep my compound in solution in my aqueous buffer?
A4: Absolutely. Solubility enhancers, or excipients, are compounds that can increase the aqueous solubility of a drug without chemically modifying it.
Effective Solubility Enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic drug molecules, effectively increasing their solubility in aqueous solutions. (2-Hydroxypropyl)-β-cyclodextrin is a common and effective choice for cell culture applications.[7][12]
-
Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, thereby increasing its solubility.[10] However, care must be taken as some surfactants can have effects on biological systems.
Advanced Troubleshooting and Protocols
Protocol 1: Preparation of a Stock Solution of a Poorly Soluble Compound
This protocol outlines the standard procedure for preparing a stock solution of a compound with known or suspected solubility issues.
-
Weighing the Compound: Accurately weigh the desired amount of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine in a sterile, light-protected microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.[8]
-
Initial Dissolution: Vortex the tube for 1-2 minutes.
-
Warming and Sonication (if necessary): If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes, followed by sonication for 5-10 minutes.[5]
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation over time.[7] Store at -20°C or -80°C.
Diagram: Troubleshooting Workflow for Compound Solubility
Caption: A workflow diagram for troubleshooting solubility issues.
Conclusion
Overcoming the solubility challenges of promising but poorly soluble compounds like 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine is a critical step in drug discovery and development. By systematically applying the principles and protocols outlined in this guide, you can enhance the reliability and reproducibility of your experimental results. Remember that careful observation, methodical troubleshooting, and an understanding of the underlying physicochemical principles are your most valuable tools.
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
- DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Benchchem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
- Benchchem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
- ACS Medicinal Chemistry Letters. (2016, May 6). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent.
- PMC. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
- Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
- PubMed. (2009, July 15). Overcoming problems of compound storage in DMSO: solvent and process alternatives.
- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- PubChem. (n.d.). 2-Methyl-4-phenylpyrazolo[1,5-a]pyrazine.
- (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- MDPI. (2024, December 10). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity.
- PubMed. (2014, October 15). Compound precipitation in high-concentration DMSO solutions.
- PMC. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- ResearchGate. (2021, January 2). A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line.
- Yufeng. (2024, July 21). The effect of room-temperature storage on the stability of compounds in DMSO.
- gChem. (n.d.). DMSO.
- PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- GEUS' publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- PubChem. (n.d.). Pyrazolo[1,5-a]pyrazine.
- Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?
- ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
- Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!
- ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?
-
Chemical Synthesis Database. (2025, May 20). 2-methyl[3][10][12]triazolo[1,5-a]pyrazine. Retrieved from
- ChemDiv. (n.d.). Applications of DMSO.
- Journal of Chemical & Engineering Data. (2002, June 17). Solubility of Dilute SO2 in Dimethyl Sulfoxide.
- (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
- Wikipedia. (n.d.). Pyrazine.
- Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9).
- (n.d.). SPECIFICATION SHEET.
- Google Patents. (n.d.). CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. wjbphs.com [wjbphs.com]
- 12. hilarispublisher.com [hilarispublisher.com]
purification techniques for 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine crude mixtures
Welcome to the technical support center for the purification of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally related N-heterocyclic compounds. Our goal is to equip you with the expertise to move from a crude reaction mixture to a highly pure final product with confidence.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial stages of purification.
Q1: What are the most likely impurities in my crude 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine mixture?
A1: The impurity profile depends heavily on the synthetic route. For pyrazolo[1,5-a]pyrimidine and pyrazine scaffolds, common impurities include unreacted starting materials (e.g., aminopyrazoles, β-enaminones, or 1,3-dicarbonyl compounds), excess reagents (such as allyl bromide or a base like potassium carbonate), and reaction byproducts.[1][2] Multicomponent reactions, while efficient, can also lead to a variety of side products if stoichiometry is not precisely controlled.[1][3] If a chlorination step was involved (e.g., with POCl₃) followed by nucleophilic substitution, residual chlorinated intermediates are a common and critical impurity to remove.[2]
Q2: What is the best first step to assess the purity of my crude product and guide my purification strategy?
A2: Before any large-scale purification, a small-scale analysis is crucial. We recommend the following sequence:
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Thin-Layer Chromatography (TLC): This is the most valuable initial step. Use a combination of solvents (e.g., ethyl acetate/heptane, dichloromethane/methanol) to get a sense of the number of components in your mixture. A UV lamp is essential for visualizing the spots, as pyrazolo[1,5-a]pyrazine systems are UV-active.
-
¹H NMR Spectroscopy: A crude NMR of your sample can identify major components, including residual solvents and unreacted starting materials, if their spectra are known.
-
LC-MS: If available, Liquid Chromatography-Mass Spectrometry provides a more detailed picture of the mixture's complexity and the molecular weights of the components, which is invaluable for identifying byproducts.[4]
Q3: How do I choose between column chromatography and crystallization for my primary purification?
A3: The choice depends on the nature of your crude mixture.
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Column Chromatography is the workhorse for separating complex mixtures with multiple components or for removing impurities with very similar polarity to your product.[2][5] It is highly versatile but can be more time-consuming and solvent-intensive.
-
Crystallization is ideal when your crude product is relatively pure (>85-90%) and you have a solid material. It is an excellent technique for removing small amounts of impurities and can be easily scaled up.[6][7] Often, the best approach is a combination: an initial purification by flash chromatography followed by a final polishing step via recrystallization to obtain material of the highest purity.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: The pyrazolo[1,5-a]pyrazine core contains several nitrogen atoms that can be basic and interact strongly with the acidic surface of standard silica gel, sometimes leading to degradation or irreversible adsorption. If you observe significant streaking on TLC or low recovery from the column, consider these options:
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a basic modifier like triethylamine (~0.5-1% v/v) or ammonia in methanol. This neutralizes the acidic sites.
-
Switch the Stationary Phase: Alumina (neutral or basic) is a common alternative to silica for acid-sensitive compounds. Alternatively, reversed-phase (C18) silica can be used if your compound is sufficiently non-polar.[8]
-
Minimize Contact Time: Use a faster flow rate during chromatography to reduce the time your compound spends on the column.
Purification Workflow: A Decision-Making Guide
The following diagram outlines a logical workflow for purifying your crude 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is often the primary method for purifying pyrazolo[1,5-a]pyrazine derivatives.[2][5] This table addresses common issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Spots | Incorrect Solvent System: The polarity of the mobile phase is not optimized to differentiate between your product and impurities. | Re-optimize on TLC: Aim for a retention factor (Rf) of ~0.3 for your target compound. Test various solvent mixtures (e.g., ethyl acetate/heptane, CH₂Cl₂/MeOH, acetone/hexane). |
| Column Overloading: Too much crude material was loaded onto the column. | As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1. For difficult separations, increase this to 100:1 or more. | |
| Compound Streaks / Tailing on TLC/Column | Acidic Silica Interaction: The basic nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring are interacting strongly with acidic sites on the silica. | Add a Modifier: Incorporate 0.5-1% triethylamine or pyridine into your mobile phase to neutralize the silica surface.[9] |
| Compound Insolubility: The compound is precipitating at the top of the column as the mobile phase is applied. | Load the sample dissolved in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, use "dry loading" by adsorbing the crude material onto a small amount of silica gel first. | |
| Low or No Recovery of Product | Irreversible Adsorption: The compound is too polar and has bound irreversibly to the silica gel. | Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or a C18 reversed-phase column. |
| Compound Decomposition: The compound is unstable to the acidic conditions of the silica gel. | Follow the recommendations for streaking (add a modifier, switch stationary phase). Perform the chromatography quickly and at room temperature. | |
| Cracked or Channeled Column Bed | Improper Packing: The silica gel was not packed uniformly, creating channels for the solvent to bypass the stationary phase. | Repack the Column: Ensure the silica is packed as a uniform slurry. Gently tap the column while packing to settle the bed and remove air bubbles. |
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[6][7][10]
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Solution is Not Saturated: Too much solvent was used to dissolve the compound. | Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent and re-cool. |
| Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. | Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. Add a "seed crystal" of your pure compound. Cool the solution in an ice bath to further decrease solubility.[11] | |
| Product "Oils Out" Instead of Crystallizing | Solution is Too Concentrated / Cooling is Too Rapid: The compound is coming out of solution above its melting point. | Re-heat and Dilute: Add a small amount of additional solvent to the hot mixture, then allow it to cool more slowly. Insulating the flask can help.[11] |
| High Impurity Level: The presence of impurities is depressing the melting point and interfering with lattice formation. | Pre-purify: Clean the material first by column chromatography to remove the bulk of the impurities, then attempt recrystallization. Adding activated charcoal to the hot solution can sometimes help by adsorbing impurities.[11][12] | |
| Low Recovery of Crystalline Product | Compound has High Solubility: The compound is too soluble in the chosen solvent, even at low temperatures. | Use a Co-solvent (Anti-solvent): After dissolving the compound in a "good" solvent, slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble) until the solution becomes turbid, then warm slightly to clarify and cool slowly.[6] |
| Premature Crystallization: Crystals formed during a hot filtration step. | Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a slight excess of hot solvent to prevent premature crystallization. | |
| Crystals are Colored / Impure | Colored Impurities Trapped: Impurities have been occluded within the crystal lattice. | Decolorize: Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.[7] |
| Incomplete Purification: The chosen solvent does not effectively differentiate between the product and impurities. | Re-crystallize: A second recrystallization from the same or a different solvent system is often necessary to achieve high purity. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for purifying 1 gram of crude material. Adjustments should be made based on initial TLC analysis.
1. Solvent System Selection: a. On a TLC plate, spot your crude mixture. b. Develop the plate in various solvent systems. A good starting point for pyrazolo[1,5-a]pyrazine derivatives is a mixture of heptane and ethyl acetate.[2][5] c. The ideal system will show good separation between your target compound and impurities, with an Rf value of ~0.3 for your product.
2. Column Preparation: a. Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of crude on ~50 g of silica). b. Fill the column with the chosen mobile phase. c. Prepare a slurry of silica gel (standard grade, 230-400 mesh) in the mobile phase. d. Carefully pour the slurry into the column, gently tapping the sides to ensure even packing. e. Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading. f. Drain the solvent until it is level with the top of the sand.
3. Sample Loading: a. Dissolve the 1 g of crude material in the minimum amount of mobile phase (or a slightly more polar solvent if necessary, like dichloromethane). b. Carefully apply the solution to the top of the column using a pipette. c. Drain the solvent until the sample has fully entered the silica bed. d. Gently add a small amount of fresh mobile phase, wash the sides of the column, and drain again. Repeat once more.
4. Elution and Fraction Collection: a. Carefully fill the column with the mobile phase. b. Apply pressure to the top of the column (using a pump or hand bellows) to achieve a flow rate of about 2 inches/minute. c. Collect fractions in test tubes or vials. d. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
5. Product Isolation: a. Combine the fractions that contain your pure product. b. Remove the solvent using a rotary evaporator to yield the purified compound.
Caption: Key steps in performing flash column chromatography.
Protocol 2: Recrystallization
This protocol outlines the steps for purifying a solid crude product.
1. Solvent Selection: a. Place a small amount (~20-30 mg) of your crude solid into several test tubes. b. Add different solvents dropwise at room temperature. An ideal solvent will NOT dissolve the compound at room temperature.[6] c. Heat the test tubes that showed poor solubility. A good solvent will dissolve the compound completely when hot.[7][10] d. Common solvents to test for N-heterocycles include ethanol, isopropanol, ethyl acetate, and acetonitrile.[10][13] e. Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a large crop of crystals.
2. Dissolution: a. Place the bulk of your crude solid into an Erlenmeyer flask. b. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling. c. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.
3. Decolorization (Optional): a. If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. b. Re-heat the mixture to boiling for a few minutes.
4. Hot Filtration (Optional but Recommended): a. To remove insoluble impurities (or charcoal), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
5. Crystallization: a. Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. b. Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.
6. Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. c. Allow the crystals to dry completely under vacuum.
References
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?[Link]
-
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.[Link]
-
MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.[Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization).[Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification.[Link]
-
PMC. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.[Link]
-
ResearchGate. (2025). (PDF) Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.[Link]
-
MDPI. (n.d.). Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties.[Link]
-
IUPAC. (n.d.). Laboratory handbook of paper and thin-layer chromatography.[Link]
-
PMC. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.[Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules.[Link]
-
Scribd. (n.d.). Organic Compound Purification Guide.[Link]
-
University of Massachusetts Lowell. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).[Link]
-
CK-12 Foundation. (2026). Methods of Purification of Organic Compounds.[Link]
- Google Patents. (n.d.).
-
Journal of Medicinal and Chemical Sciences. (2023). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals.[Link]
-
MDPI. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives.[Link]
-
Semantic Scholar. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.[Link]
- Google Patents. (n.d.).
-
Molecules. (2021). Synthesis of Some New Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety.[Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.[Link]
-
RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[Link]
-
PubMed. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors.[Link]
- Google Patents. (n.d.). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
-
The Distant Reader. (n.d.). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS.[Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. distantreader.org [distantreader.org]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. CN103896951A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation of byproducts, and to ensure a robust and reproducible synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine?
A1: The most prevalent and scalable approach involves a two-step synthesis. The first step is the construction of the 2-methyl-4-hydroxypyrazolo[1,5-a]pyrazine core. A plausible method, adapted from related syntheses, involves the cyclocondensation of a suitable pyrazole precursor with a β-ketoester or a similar 1,3-dicarbonyl compound in the presence of an acid or base catalyst. The second step is a Williamson ether synthesis, which involves the O-alkylation of the 4-hydroxy group with an allyl halide (e.g., allyl bromide) under basic conditions.
Q2: What are the primary byproducts to expect during the O-allylation step?
A2: The key challenge in the final O-allylation step is the ambident nucleophilic nature of the 2-methyl-4-hydroxypyrazolo[1,5-a]pyrazine precursor, which exists in equilibrium with its tautomeric form, 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one. This leads to three main types of byproducts:
-
N-allylated isomer: Alkylation occurs on one of the nitrogen atoms of the pyrazolo[1,5-a]pyrazine ring system.
-
C-allylated isomer: Alkylation occurs at a carbon atom, typically adjacent to a carbonyl group in the tautomeric form.
-
Elimination byproduct: The allyl halide can undergo elimination under basic conditions to form allene or other degradation products.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation hinges on careful control of reaction conditions to favor O-alkylation. Key factors include the choice of base, solvent, temperature, and the potential use of a phase-transfer catalyst. A detailed discussion of these parameters is provided in the Troubleshooting Guide below.
Q4: What are the key analytical techniques for identifying the desired product and its byproducts?
A4: A combination of chromatographic and spectroscopic methods is essential. Thin-layer chromatography (TLC) is useful for monitoring reaction progress. For structural elucidation and differentiation of isomers, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable. Mass spectrometry (MS) will confirm the molecular weight of the product and byproducts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the scale-up synthesis of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine, with a focus on the critical O-allylation step.
Problem 1: Low Yield of the Desired O-Allylated Product
A low yield of the target molecule is often accompanied by a significant amount of starting material or the presence of multiple byproducts.
Possible Causes and Solutions:
-
Incomplete Deprotonation: The 4-hydroxy group may not be fully deprotonated, leading to a slow or incomplete reaction.
-
Solution: Use a sufficiently strong base to ensure complete formation of the alkoxide. Common bases for Williamson ether synthesis include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide (t-BuOK). For large-scale reactions, K₂CO₃ is often preferred for its lower cost and easier handling.
-
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.
-
Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they solvate the cation without deactivating the nucleophile.[1]
-
-
Low Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Gently heating the reaction mixture (e.g., to 50-80 °C) can increase the reaction rate.[1] However, be cautious as higher temperatures can also promote elimination side reactions.
-
-
Poor Solubility of Reagents: On a larger scale, ensuring all reagents are well-dissolved is crucial for a homogeneous reaction.
-
Solution: Consider using a co-solvent to improve solubility. For reactions involving inorganic bases like K₂CO₃, a phase-transfer catalyst can be highly effective.
-
Problem 2: Predominant Formation of the N-Allylated Byproduct
The formation of the N-allylated isomer is a common issue due to the nucleophilicity of the ring nitrogens.
Causality and Mitigation Strategies:
According to Hard and Soft Acid-Base (HSAB) theory, the oxygen atom of the phenoxide-like precursor is a "harder" nucleophilic center compared to the nitrogen atoms, which are "softer". Allyl bromide is considered a "soft" electrophile. To favor O-alkylation, conditions should be chosen to enhance the reactivity of the harder oxygen nucleophile.
-
Solvent Effects: Protic solvents can solvate the oxygen anion through hydrogen bonding, reducing its nucleophilicity and favoring N-alkylation.
-
Solution: Employ polar aprotic solvents (DMF, DMSO, acetonitrile) which do not engage in hydrogen bonding with the oxygen anion.
-
-
Counter-ion Effects: The nature of the cation can influence the site of alkylation.
-
Solution: Using potassium salts (e.g., from K₂CO₃ or KH) often favors O-alkylation over sodium salts due to the larger, "softer" potassium cation associating more loosely with the oxygen anion.
-
-
Phase-Transfer Catalysis (PTC): PTC can be highly effective in promoting O-alkylation, especially on a larger scale.[2] The quaternary ammonium salt used as the catalyst forms an ion pair with the alkoxide, making it more soluble and reactive in the organic phase.
-
Protocol: Use a catalyst like tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI) in a biphasic system (e.g., toluene/water) with an inorganic base like K₂CO₃. This can lead to cleaner reactions and easier work-up.[3]
-
Problem 3: Presence of the C-Allylated Byproduct
C-alkylation can occur on the pyrazolo[1,5-a]pyrazin-4(5H)-one tautomer.
Mitigation Strategies:
-
Base Selection: Strong, non-nucleophilic bases are generally preferred. Using a bulky base like potassium tert-butoxide can sterically hinder attack at the carbon atom.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically controlled O-alkylation product.
Problem 4: Difficulty in Separating the O-Allylated Product from Isomeric Byproducts
The O-allylated, N-allylated, and C-allylated isomers can have similar polarities, making their separation by column chromatography challenging.
Solutions:
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and gradients to achieve better separation.
-
Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.
-
-
Crystallization: If the desired product is a solid, recrystallization can be a highly effective purification method to remove small amounts of isomeric impurities.
-
Derivative Formation: In some cases, it may be possible to selectively react one of the isomers to form a derivative that is easier to separate. This is generally a less desirable option due to the additional synthetic steps.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4-hydroxypyrazolo[1,5-a]pyrazine
A plausible synthesis for the core structure, adapted from related pyrazolo[1,5-a]pyrimidine syntheses, is as follows:
-
To a solution of 3-amino-5-methylpyrazole in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of diethyl malonate.
-
Add a catalytic amount of a base (e.g., sodium ethoxide) or acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a cold solvent (e.g., ethanol or diethyl ether) and dry under vacuum to yield 2-methyl-4-hydroxypyrazolo[1,5-a]pyrimidine-5,7-diol.
-
Further chemical modifications, such as chlorination followed by reduction, may be necessary to obtain the desired 2-methyl-4-hydroxypyrazolo[1,5-a]pyrazine. A detailed procedure can be found in patent literature such as CN113150012A for similar structures.[4]
Protocol 2: O-Allylation of 2-Methyl-4-hydroxypyrazolo[1,5-a]pyrazine
-
To a stirred suspension of 2-methyl-4-hydroxypyrazolo[1,5-a]pyrazine and potassium carbonate (1.5-2.0 equivalents) in anhydrous acetonitrile or DMF, add allyl bromide (1.1-1.2 equivalents) at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine.
Data Presentation
Table 1: Common Byproducts and Their Identification
| Compound | Structure | Expected ¹H NMR Signals (ppm) |
| Desired Product (O-allylated) | 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine | - O-CH₂- protons at ~4.5-5.0 ppm- Vinyl protons at ~5.2-6.2 ppm |
| N-Allylated Byproduct | N-allyl-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one | - N-CH₂- protons at ~4.0-4.5 ppm- Shift in aromatic proton signals |
| C-Allylated Byproduct | C-allyl-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one | - C-CH₂- protons at ~3.0-3.5 ppm- Absence of one aromatic proton signal |
Note: The chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern.
Visualizations
Diagram 1: Synthetic Pathway and Potential Byproducts
Caption: A logical workflow for troubleshooting low product yield.
References
-
PTC Organics. (n.d.). PTC N-Alkylation of Very Polar Heterocycle. Retrieved from [Link]
-
Organic Chemistry Research. (2020). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2016). N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. Retrieved from [Link]
-
ResearchGate. (2010). Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (2021). CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
-
Chem-Space. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
TSI Journals. (2015). Phase-transfer catalysis: A general green tactic in heterocyclic synthesis. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
CORA. (2018). or O‐alkylation of aromatic nitrogen heterocycles and N‐oxides using 1H–15N HMBC NMR spectroscopy. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. Retrieved from [Link]
-
PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
- Google Patents. (2015). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles.
-
ResearchGate. (2021). NMR spectra (selected zones) of the neutral σ‐allyl and cationic.... Retrieved from [Link]
-
Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. Retrieved from [Link]
-
PMC. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
-
Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Retrieved from [Link]
- Google Patents. (2019). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
-
Molecules. (2021). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2016). Synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones via one-pot amidation/N-arylation reactions under transition metal-free conditions. Retrieved from [Link]
-
MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
-
ResearchGate. (2021). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS | Request PDF. Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Retrieved from [Link]
-
Organic Process Research & Development. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
PMC. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
ResearchGate. (2018). N‐ and O‐alkylation of nitrogen heterocycles 1–5 using benzhydryl.... Retrieved from [Link]
-
ResearchGate. (1990). Synthesis of N-Alkylated Derivatives of Pyrazolo[1,5-a]pyrimidine and Their Reaction with Methylamine. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Retrieved from [Link]
-
PubMed. (2016). Synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones via one-pot amidation/N-arylation reactions under transition metal-free conditions. Retrieved from [Link]
Sources
Technical Support Center: Stability of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine in Aqueous Buffer Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine in aqueous buffer solutions. While specific stability data for this novel compound is not yet publicly available, this document leverages established principles of heterocyclic chemistry and stability testing to provide a robust framework for your experimental design and data interpretation.
I. Introduction to Pyrazolo[1,5-a]pyrazine Stability
The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] The stability of these molecules in aqueous environments is a critical parameter for ensuring reliable experimental results and for the development of viable drug candidates.[3] Degradation can lead to a loss of potency, altered selectivity, and the formation of potentially toxic byproducts.
This guide will address common questions and challenges related to the aqueous stability of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine, focusing on the influence of pH, buffer composition, and temperature.
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine in aqueous solutions?
A1: Based on the structure, the primary anticipated degradation pathway is hydrolysis. Two key sites are susceptible:
-
Ether Linkage: The prop-2-en-1-yloxy group is an ether. Ether linkages can be susceptible to acid-catalyzed hydrolysis, although this often requires harsh conditions (e.g., strong acid and high temperatures).
-
Pyrazine Ring: The pyrazine ring system itself can be susceptible to hydrolysis, particularly at extreme pH values. The electron-withdrawing nature of the nitrogen atoms can make the carbon atoms more electrophilic and thus more prone to nucleophilic attack by water or hydroxide ions.
Q2: How does pH influence the stability of this compound?
A2: The stability of nitrogen-containing heterocyclic compounds is often highly pH-dependent.[4][5] For 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine, you can expect a pH-rate profile where the degradation rate is lowest at a specific pH (pHmin) and increases in both acidic and basic conditions.[5]
-
Acidic Conditions (pH < 4): Protonation of the nitrogen atoms in the pyrazolo[1,5-a]pyrazine core can activate the ring system towards nucleophilic attack by water. This is a form of specific acid catalysis.[5]
-
Neutral Conditions (pH 6-8): The compound is likely to be most stable in the neutral to slightly acidic pH range.
-
Basic Conditions (pH > 8): In basic solutions, the degradation is likely to be catalyzed by hydroxide ions (specific base catalysis), which are stronger nucleophiles than water.
Q3: Can the buffer components themselves affect the stability of my compound?
A3: Yes, this is a critical consideration often overlooked. Buffer species can act as general acid or base catalysts, accelerating degradation even at a constant pH.[5] For example, phosphate and citrate buffers are known to participate in general acid-base catalysis. It is advisable to test stability in a few different buffer systems to identify any buffer-specific effects.
Q4: What is a "forced degradation" study, and why is it important?
A4: A forced degradation or "stress testing" study involves intentionally exposing the compound to harsh conditions (e.g., high concentrations of acid and base, high temperature, oxidation, and light) to accelerate its degradation.[6][7] This is a cornerstone of drug stability testing for several reasons:[7]
-
It helps to identify the likely degradation products.
-
It provides insights into the degradation pathways.
-
It is essential for developing a "stability-indicating" analytical method, which is a method capable of separating the intact compound from all its degradation products.[7]
III. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Rapid loss of compound in acidic buffer (e.g., pH 4). | Acid-catalyzed hydrolysis of the pyrazolo[1,5-a]pyrazine core. | 1. Confirm pH: Ensure your buffer was prepared correctly. 2. Lower Temperature: Perform the experiment at a lower temperature to slow the degradation rate. 3. Change Buffer: Switch to a buffer with a different composition to rule out general acid catalysis. 4. Determine pHmin: Conduct a pH-rate profile study to find the pH of maximum stability. |
| Inconsistent results between experiments. | Buffer preparation variability; Temperature fluctuations; Light sensitivity. | 1. Standardize Buffer Prep: Use a precise protocol for buffer preparation. 2. Control Temperature: Use a temperature-controlled incubator or water bath. 3. Protect from Light: Store samples in amber vials or in the dark, especially if photolability is suspected from forced degradation studies. |
| Appearance of new peaks in HPLC analysis over time. | Chemical degradation of the compound. | 1. Characterize Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the new peaks. This can provide clues about the degradation mechanism (e.g., hydrolysis would add the mass of water). 2. Perform Forced Degradation: Compare the degradation products from your experiment to those generated under forced degradation conditions to see if they match. |
| Low recovery of the compound even at the initial time point. | Poor solubility in the aqueous buffer; Adsorption to container surfaces. | 1. Check Solubility: Determine the solubility of your compound in the chosen buffer. You may need to add a small percentage of a co-solvent like DMSO or ethanol.[3] 2. Use Low-Binding Labware: Consider using polypropylene or silanized glass vials to minimize adsorption. |
IV. Experimental Protocols
Protocol 1: Preliminary Aqueous Stability Assessment
This protocol provides a general framework for an initial assessment of stability.
-
Prepare a 10 mM stock solution of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine in DMSO.
-
Prepare aqueous buffers:
-
0.1 M HCl (pH 1)
-
0.1 M Phosphate buffer (pH 7.4)
-
0.1 M NaOH (pH 13)
-
-
Initiate the experiment:
-
Add 10 µL of the DMSO stock solution to 990 µL of each buffer to achieve a final concentration of 100 µM.
-
Vortex each solution gently.
-
-
Incubate samples: Store the solutions at a controlled temperature (e.g., 37 °C).
-
Analyze samples at time points:
-
Take an aliquot from each solution at t=0, 1, 2, 4, 8, and 24 hours.
-
Quench any further degradation by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) and store at -20 °C until analysis.
-
-
Analytical Method:
-
Analyze the samples using a validated stability-indicating HPLC method.[8]
-
Monitor the disappearance of the parent compound peak and the appearance of any new peaks.
-
Workflow for Stability Testing
Caption: General workflow for assessing the aqueous stability of a test compound.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways for the title compound in aqueous media.
V. Summary and Recommendations
The stability of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine in aqueous buffers is a critical parameter that should be evaluated early in the research and development process. Based on its chemical structure, the compound is most likely susceptible to hydrolysis, particularly under acidic or basic conditions.
We recommend a systematic approach to stability testing:
-
Perform forced degradation studies to understand the compound's liabilities and to develop a stability-indicating analytical method.
-
Conduct a pH-rate profile study to determine the pH of maximum stability.
-
Evaluate the effect of different buffer species to identify any general acid-base catalysis.
-
Always consider the impact of temperature on degradation rates.
By following these guidelines, you can ensure the generation of reliable and reproducible data in your experiments and make informed decisions about the suitability of this compound for further development.
VI. References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved from
-
Synthesis, Structure and In Vitro Anticancer Activity of Pd(II) Complex of Pyrazolyl-s-Triazine Ligand; A New Example of Metal-Mediated Hydrolysis of s-Triazine Pincer Ligand - MDPI. (2021, January 27). Retrieved from
-
Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (2012, April 25). Retrieved from
-
Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions - MDPI. (2021, June 24). Retrieved from
-
Increased pH stability via functional group transformation from acidic hydroxyl to basic secondary amine for a series of pyridone based heterocyclic dyes | Request PDF - ResearchGate. (n.d.). Retrieved from
-
Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - ResearchGate. (n.d.). Retrieved from
-
Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. (n.d.). Retrieved from
-
a) ¹H NMR analyses of the pH‐dependent stability profile of 2 a. b)... - ResearchGate. (n.d.). Retrieved from
-
A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities - Benchchem. (n.d.). Retrieved from
-
Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions - PubMed. (2004, June 15). Retrieved from
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - MDPI. (2023, September 12). Retrieved from
-
Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent | ACS Medicinal Chemistry Letters. (2016, May 6). Retrieved from
-
Synthesis and enzymic activity of various substituted pyrazolo[1,5-a]-1,3,5-triazines as adenosine cyclic 3',5'-phosphate phosphodiesterase inhibitors - PubMed. (n.d.). Retrieved from
-
Technical Support Center: Enhancing Bioavailability of Pyrazolo[1,5-a]pyrimidine-Based Drug Candidates - Benchchem. (n.d.). Retrieved from
-
Forced degradation studies – comparison between ICH, EMA, FDA and - der DGRA. (2014, June 15). Retrieved from
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI. (2021, May 5). Retrieved from
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17). Retrieved from
-
Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors - PMC. (n.d.). Retrieved from
-
Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2022, August 8). Retrieved from
-
CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents. (n.d.). Retrieved from
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - Semantic Scholar. (2022, July 30). Retrieved from
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (2024, July 29). Retrieved from
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29). Retrieved from
-
Pyrazolo[1,5-a]pyrazine | C6H5N3 | CID 21873758 - PubChem. (n.d.). Retrieved from
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing). (n.d.). Retrieved from
-
Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H) - PubMed. (n.d.). Retrieved from
-
Functional Pyrazolo[1,5-a]pyrimidines - Encyclopedia.pub. (2021, July 14). Retrieved from
-
Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC. (n.d.). Retrieved from
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from
-
a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. (2021, January 19). Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dgra.de [dgra.de]
- 7. ajrconline.org [ajrconline.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Pyrazolo[1,5-a]pyrazine-Based Kinase Inhibitors: Evaluating a Novel Scaffold Against Established RAF and MEK Inhibitors
This guide provides a comparative analysis of a novel pyrazolo[1,5-a]pyrazine kinase inhibitor, 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine, against established clinical and preclinical inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathway. We will delve into the mechanisms of action, biochemical potency, and cellular activity of selected comparators, providing the experimental framework necessary to rigorously evaluate this new chemical entity.
Introduction: The Rise of Pyrazolopyrazine Scaffolds in Kinase-Targeted Oncology
Protein kinases are a large family of enzymes that orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their aberrant activity is a well-established driver of cancer, making them prime targets for therapeutic intervention.[1][2] Consequently, kinase inhibitors have become a cornerstone of modern oncology.[1][2]
Fused heterocyclic cores, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, are recognized as "privileged scaffolds" in medicinal chemistry.[2][3][4][5] Their structure is an isostere of the adenine ring of ATP, enabling them to effectively bind to the hinge region of the kinase ATP-binding pocket.[2][3] This has led to the successful development of numerous potent and selective kinase inhibitors.[4][5] The pyrazolo[1,5-a]pyrazine core, the subject of this guide, shares these favorable properties and represents a promising framework for novel inhibitor design.
One of the most critical signaling cascades in cancer is the MAPK pathway (RAS-RAF-MEK-ERK). Constitutive activation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many malignancies, including melanoma and colorectal cancer.[6][7] This guide will focus on inhibitors targeting key nodes of this pathway.
Compound Profiles: A Novel Contender and Established Benchmarks
To understand the potential of a new inhibitor, it must be evaluated against well-characterized compounds. Here, we introduce our novel compound of interest and the selected comparators.
Novel Compound of Interest: "Compound X"
-
Structure: 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine
-
Rationale: This guide will treat "Compound X" as a new chemical entity whose biological activity is yet to be determined. We will establish a roadmap for its characterization by comparing its hypothetical performance metrics against established drugs.
Comparator Compounds:
-
Tovorafenib (TAK-580/MLN2480): A potent, orally active, and CNS-penetrant Type II pan-RAF inhibitor.[8][9][10] Its mechanism allows it to inhibit both monomeric (BRAF V600E) and dimeric (BRAF fusions, RAS-mutant driven) forms of RAF kinases, making it a versatile comparator.[9][10][11]
-
Dabrafenib (GSK2118436): A potent and highly selective, ATP-competitive Type I inhibitor of the BRAF V600E mutant kinase.[12][13] It serves as a benchmark for inhibitors targeting the active conformation of a specific mutant kinase.
-
BI-847325: An ATP-competitive dual inhibitor of MEK and Aurora kinases built on a pyrazolopyrazine scaffold.[14][15][16] This compound uniquely demonstrates the scaffold's ability to target multiple, distinct kinases, offering insights into potential polypharmacology and strategies to overcome resistance.[17][18]
Comparative Analysis: Key Performance Metrics
Mechanism of Action: Beyond Simple ATP Competition
While most kinase inhibitors are ATP-competitive, their specific binding modes can lead to profoundly different biological outcomes. A critical distinction is between Type I and Type II inhibitors, which target different conformational states of the kinase.
-
Type I Inhibitors (e.g., Dabrafenib): These bind to the active conformation of the kinase, where the "DFG" motif in the activation loop is in the "in" position (DFG-in). They are often highly specific for mutant kinases that are locked in this active state.[12][19]
-
Type II Inhibitors (e.g., Tovorafenib): These bind to the inactive "DFG-out" conformation, accessing a hydrophobic pocket adjacent to the ATP-binding site.[9][11] This mechanism can inhibit both wild-type and mutant kinases and is often effective against kinases that signal as dimers.[9][11]
Caption: Comparison of kinase inhibitor binding mechanisms.
Biochemical Potency
The first step in characterizing a new inhibitor is to measure its direct effect on the enzymatic activity of its purified target kinases. This is typically reported as the half-maximal inhibitory concentration (IC50).
| Compound | Target Kinase | IC50 (nM) | Citation(s) |
| Tovorafenib | BRAF V600E | 7.1 | [9] |
| Wild-Type BRAF | 10.1 | [9] | |
| Wild-Type CRAF | 0.7 | [9] | |
| Dabrafenib | BRAF V600E | 0.8 | [13] |
| Wild-Type BRAF | 3.2 | [13] | |
| Wild-Type CRAF | 4.9 | [13] | |
| BI-847325 | MEK1 (human) | 25 | [15] |
| MEK2 (human) | 4 | [15] | |
| Aurora B (X. laevis) | 3 | [15] | |
| Aurora C (human) | 15 | [15] | |
| Compound X | To Be Determined | TBD |
Analysis: Dabrafenib shows high potency and selectivity for the BRAF V600E mutant over wild-type kinases. Tovorafenib demonstrates "pan-RAF" activity, potently inhibiting both mutant and wild-type RAF isoforms. BI-847325 is a dual inhibitor with nanomolar potency against both MEK and Aurora kinases. For "Compound X" to be considered a promising lead, it should ideally exhibit low nanomolar potency against its intended target(s).
Cellular Activity and Pathway Modulation
Potent biochemical activity must translate into effects within a cellular context. This is assessed by measuring the inhibition of cancer cell proliferation and confirming the engagement of the intended signaling pathway.
Cellular Proliferation:
| Compound | Cell Line | Key Mutation | GI50 / IC50 (nM) | Citation(s) |
| Tovorafenib | A375 (Melanoma) | BRAF V600E | Potent single-digit nM activity | [8] |
| Dabrafenib | SKMEL28 (Melanoma) | BRAF V600E | 3 | [13] |
| Colo205 (Colorectal) | BRAF V600E | 7 | [13] | |
| BI-847325 | A375 (Melanoma) | BRAF V600E | Potent submicromolar activity | [14][18] |
| Calu-6 (Lung) | KRAS G12C | Potent submicromolar activity | [18] | |
| Compound X | To Be Determined | TBD | TBD |
Signaling Pathway Modulation:
The efficacy of these inhibitors is directly linked to their ability to suppress the MAPK signaling cascade. This is visualized by measuring the phosphorylation status of downstream effectors like ERK. For BI-847325, inhibition of Aurora kinase activity is monitored by the phosphorylation of its substrate, Histone H3.
Caption: Inhibition points of comparator drugs in the MAPK and cell cycle pathways.
Experimental Protocols for Evaluation
To characterize "Compound X," a series of standardized, robust assays must be performed. The following protocols provide a self-validating framework for this evaluation.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to generate a luminescent signal proportional to the initial kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffers, recombinant kinase enzyme, substrate (e.g., inactive MEK1 for a RAF kinase assay), and a 10-point serial dilution of "Compound X" and comparator inhibitors in DMSO.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase/substrate mix to 0.5 µL of serially diluted compound. Initiate the reaction by adding 2 µL of ATP solution. Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30-60 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus the log of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Caption: Workflow for an ADP-Glo™ kinase inhibition assay.
Protocol 2: Cellular Proliferation Assay (CellTiter-Glo® 2.0 Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., A375 melanoma) in a 96-well, clear-bottom plate at a density of 2,000-5,000 cells/well. Allow cells to attach overnight.
-
Compound Treatment: Prepare a 10-point serial dilution of "Compound X" and comparators. Add the diluted compounds to the respective wells and incubate for 72 hours in a humidified incubator at 37°C, 5% CO2.
-
Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add CellTiter-Glo® 2.0 Reagent to each well in a volume equal to the culture medium volume.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated (0% inhibition) and no-cell (100% inhibition) controls. Plot the percent viability versus the log of inhibitor concentration to determine the GI50 value.
Protocol 3: Western Blot for Pathway Modulation Analysis
This technique confirms target engagement by measuring changes in the phosphorylation levels of downstream signaling proteins.
Step-by-Step Methodology:
-
Cell Treatment: Plate cells (e.g., Calu-6) and allow them to attach. Treat with "Compound X" or comparators at various concentrations (e.g., 10x, 1x, 0.1x the GI50 value) for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-phospho-ERK, anti-total-ERK, anti-Actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensity. A reduction in the ratio of phosphorylated protein to total protein indicates effective pathway inhibition.
Summary and Future Directions
This guide establishes a framework for evaluating the novel pyrazolo[1,5-a]pyrazine inhibitor, "Compound X," against a panel of clinically and preclinically validated kinase inhibitors.
-
Tovorafenib serves as a benchmark for a Type II pan-RAF inhibitor, offering a potential advantage in cancers driven by RAF dimers or certain resistance mutations.
-
Dabrafenib represents the gold standard for a potent and selective Type I inhibitor against the BRAF V600E mutation.
-
BI-847325 highlights the versatility of the pyrazolopyrazine scaffold in achieving potent dual-inhibition of distinct kinases like MEK and Aurora, a strategy that can overcome resistance.[17]
To position "Compound X" within the therapeutic landscape, the following steps are critical:
-
Biochemical Profiling: Determine its IC50 against a broad panel of kinases to identify its primary target(s) and assess its selectivity.
-
Cellular Characterization: Evaluate its anti-proliferative effects across a panel of cancer cell lines with known genetic backgrounds (e.g., BRAF-mutant, RAS-mutant, wild-type).
-
Mechanism of Action Studies: Use Western blotting to confirm on-target pathway modulation and perform structural biology studies (e.g., X-ray co-crystallography) to determine its binding mode (Type I vs. Type II).
By executing the protocols detailed herein, researchers can generate a comprehensive data package to ascertain the therapeutic potential of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine and guide its future development.
References
-
High In Vitro and In Vivo Activity of BI-847325, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models. AACR Journals. [Link]
-
The Novel ATP-Competitive MEK/Aurora Kinase Inhibitor BI-847325 Overcomes Acquired BRAF Inhibitor Resistance through Suppression of Mcl-1 and MEK Expression. PubMed. [Link]
-
Pharmacological Profile of BI 847325, an Orally Bioavailable, ATP-Competitive Inhibitor of MEK and Aurora Kinases. AACR Journals. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. [Link]
-
Definition of MEK/Aurora kinase dual inhibitor BI 847325. NCI Drug Dictionary. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. [Link]
-
Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients. SpringerLink. [Link]
-
Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation. AACR Journals. [Link]
-
pan-RAF Kinase Inhibitor TAK-580. Semantic Scholar. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers. PMC. [Link]
-
A brain-penetrant RAF dimer antagonist for the noncanonical BRAF oncoprotein of pediatric low-grade astrocytomas. PubMed. [Link]
-
BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. AACR Journals. [Link]
-
Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib. MDPI. [Link]
-
Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Publications. [Link]
-
Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Publications. [Link]
-
Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. PMC. [Link]
-
Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo [2,1-‐f][14][15][17]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. ResearchGate. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. PubMed. [Link]
-
2-Methyl-4-phenylpyrazolo[1,5-a]pyrazine. PubChem. [Link]
-
Pyrazolo[1,5-a]pyrazine. PubChem. [Link]
-
2-methyl[14][15][17]triazolo[1,5-a]pyrazine. Chemical Synthesis Database. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PubMed. [Link]
- Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. d-nb.info [d-nb.info]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A brain-penetrant RAF dimer antagonist for the noncanonical BRAF oncoprotein of pediatric low-grade astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Facebook [cancer.gov]
- 17. The Novel ATP-Competitive MEK/Aurora Kinase Inhibitor BI-847325 Overcomes Acquired BRAF Inhibitor Resistance through Suppression of Mcl-1 and MEK Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to Validating In Vitro Target Engagement of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine
For researchers and drug development professionals, establishing that a novel compound reaches and interacts with its intended molecular target within a cellular environment is a cornerstone of preclinical research. This guide provides an in-depth comparison of state-of-the-art in vitro methodologies to validate the target engagement of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine, a member of the versatile pyrazolo[1,5-a]pyrazine chemical class. Given that this scaffold is known to yield potent modulators of various protein targets, particularly kinases, a multi-faceted approach to target validation is paramount.[1][2] This guide will dissect the principles, protocols, and data interpretation of key assays, empowering you to make informed decisions for your research.
Understanding the Landscape: The Pyrazolo[1,5-a]pyrazine Scaffold
The pyrazolo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition.[1] Derivatives have been developed as inhibitors of Tropomyosin receptor kinases (Trks), RET kinase, and ALKBH5, among others.[3][4] Additionally, this scaffold has been explored for its activity as a positive allosteric modulator of GluN2A-containing N-methyl-d-aspartate (NMDA) receptors and as an inhibitor of Toll-like receptor 4 (TLR4) signaling.[5][6] This precedent strongly suggests that 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine likely engages with a protein target, and the following methodologies are presented with this in mind.
A Comparative Analysis of In Vitro Target Engagement Assays
The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the anticipated target, the availability of purified protein, and the desired throughput. Here, we compare several gold-standard techniques.
| Assay | Principle | Throughput | Key Outputs | Strengths | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[7] | Low to Medium | Target engagement in intact cells, EC50 | Physiologically relevant; no compound labeling required.[8] | Requires a specific antibody for detection; not all proteins show a thermal shift.[7] |
| Kinase Inhibition Assay | Measures the reduction in kinase activity (ATP consumption or substrate phosphorylation) in the presence of an inhibitor.[9] | High | IC50, mechanism of inhibition | Direct measure of functional modulation; well-established protocols.[10] | Requires purified kinase and substrate; indirect measure of binding.[11] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte to an immobilized ligand.[12] | Medium | Binding affinity (KD), kinetics (kon, koff) | Label-free, real-time analysis of binding.[13] | Requires purified protein; potential for artifacts from protein immobilization.[14] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[15] | Low | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Label-free, provides a complete thermodynamic profile of the interaction. | Requires large amounts of purified protein; low throughput.[16] |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures energy transfer between a luciferase donor and a fluorescent acceptor brought into proximity by a binding event.[17] | High | Target engagement in live cells, binding affinity | High sensitivity; suitable for studying protein-protein interactions and receptor binding.[18] | Requires genetic modification of the target protein; can have a low signal-to-background ratio.[19] |
In-Depth Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a physiologically relevant context.[8] The underlying principle is that the binding of a small molecule stabilizes its target protein, leading to an increase in its melting temperature.[7]
Workflow:
A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).[20]
-
Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).[21] A typical temperature range would be from 37°C to 67°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[20]
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g).[20]
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein using Western blotting with a specific primary antibody.[8]
Data Interpretation: A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound. By performing the assay at a fixed temperature with varying compound concentrations, an isothermal dose-response curve can be generated to determine the EC50 of target engagement.[7]
Kinase Inhibition Assay (Luminescence-Based)
Given the prevalence of kinase inhibition among pyrazolopyrazine derivatives, a direct kinase inhibition assay is a logical step.[1] Luminescence-based assays, such as ADP-Glo™, measure the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[10]
Workflow:
A schematic of a luminescence-based kinase inhibition assay workflow.
Step-by-Step Protocol:
-
Prepare Reagents: Reconstitute the kinase, substrate, and ATP in the appropriate reaction buffer. Prepare a serial dilution of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine.
-
Set up Kinase Reaction: In a 96- or 384-well plate, add the kinase, substrate, and the test compound or vehicle control.[9]
-
Initiate Reaction: Add ATP to start the kinase reaction and incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C).
-
Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the reaction and incubate to deplete the remaining ATP.[11]
-
Detect ADP: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and a luciferase/luciferin mixture. Incubate to allow for the conversion and luminescence generation.[11]
-
Measure Luminescence: Read the luminescence signal on a plate reader.[9]
Data Interpretation: The luminescence signal is proportional to the amount of ADP produced, and therefore to the kinase activity. A decrease in luminescence in the presence of the compound indicates inhibition. The IC50 value can be calculated by plotting the percent inhibition against the compound concentration.[9]
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the binding between a small molecule and its purified protein target.[12] This technique is invaluable for determining binding affinity and kinetics.[13]
Workflow:
A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
Step-by-Step Protocol:
-
Protein Immobilization: Immobilize the purified target protein onto a suitable sensor chip (e.g., via amine coupling).[22]
-
Analyte Preparation: Prepare a series of dilutions of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine in a suitable running buffer.
-
Binding Analysis:
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Data Interpretation: The resulting sensorgrams provide a real-time visualization of the binding event. A good fit of the data to a binding model will yield quantitative information about the affinity and kinetics of the interaction.
Conclusion
Validating the in vitro target engagement of a novel compound like 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine is a critical step in the drug discovery process.[23] This guide has provided a comparative overview of several powerful techniques, each offering unique insights into the interaction between a small molecule and its target. A strategic combination of these methods is often the most robust approach. For instance, a primary screen using a high-throughput kinase inhibition assay could be followed by orthogonal validation with CETSA to confirm target engagement in a cellular context, and further characterized biophysically using SPR or ITC to elucidate the binding kinetics and thermodynamics. By carefully selecting and executing these assays, researchers can build a strong data package to support the continued development of promising therapeutic candidates.
References
- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC. (n.d.).
- Importance of Target Identification & Validation in Drug Development. (n.d.).
- How does SPR work in Drug Discovery? - deNOVO Biolabs. (2025, June 11).
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10).
- Target Identification and Validation (Small Molecules) - University College London. (n.d.).
- SPR | Adamastor Bioservices. (n.d.).
- Target identification and validation in research - | World Journal of Biology Pharmacy and Health Sciences. (2024, March 3).
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
- Target validation drug development services - InnoSer. (n.d.).
- Target Validation in Drug Discovery - Sygnature. (n.d.).
- Surface Plasmon Resonance for Biomolecular Interaction Analysis - Aragen Life Sciences. (n.d.).
- ITC Assay Service for Drug Discovery - Reaction Biology. (n.d.).
- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. (2023, March 17).
- Overview of Biacore Surface Plasmon Resonance Technology - Creative Proteomics. (n.d.).
- Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed. (2014, January 15).
- Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.).
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.).
- Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds - Benchchem. (n.d.).
- 2.6. Cellular Thermal Shift Assay (CETSA) - Bio-protocol. (n.d.).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
- Isothermal titration calorimetry - Wikipedia. (n.d.).
- Bioluminescence resonance energy transfer (BRET) to monitor protein‑protein interactions - Revvity. (n.d.).
- Kinase assays | BMG LABTECH. (2020, September 1).
- Are there any in vitro methods which can show a small molecule bind to a target protein? (2025, October 6).
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research. (2019, July 15).
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology" - PubMed. (2019, July 15).
- NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. (n.d.).
- Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC. (n.d.).
- Bioluminescence Resonance Energy Transfer (BRET) - News-Medical.Net. (2023, July 20).
- Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14).
- Importance of Quantifying Drug-Target Engagement in Cells - ACS Publications. (2020, March 6).
- Bioluminescence resonance energy transfer (BRET): a new technique for monitoring protein- protein interactions in living cells - Von Arnim Lab. (n.d.).
- Strategies for target and pathway engagement in cellular assays. (2020, August 6).
- BRET (Bioluminescence Resonance Energy Transfer) - Berthold Technologies GmbH & Co.KG. (n.d.).
- Target Engagement - Selvita. (n.d.).
- Bioluminescence Resonance Energy Transfer ( BRET ) Technologies to Study GPCRs | Request PDF - ResearchGate. (n.d.).
- Survey of Pharmaceutical Industry's Best Practices around In Vitro Transporter Assessment and Implications for Drug Development - PubMed. (2024, June 17).
- The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).
- How to Develop a Successful in vitro Screening Strategy - International Biopharmaceutical Industry. (2023).
- Designing Pharmacology Studies: A Blueprint for Drug Development Success. (2024, March 4).
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. (n.d.).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.).
- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.).
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC. (2024, July 29).
- Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity - PubMed. (2022, February 15).
- Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML - ResearchGate. (2023, November).
- Discovery of pyrazolo[1,5-a]pyrimidine derivatives targeting TLR4-TLR4∗ homodimerization via AI-powered next-generation screening - PubMed. (2024, December 15).
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[1,5-a]pyrimidine derivatives targeting TLR4-TLR4∗ homodimerization via AI-powered next-generation screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. denovobiolabs.com [denovobiolabs.com]
- 13. adamastor-bioservices.com [adamastor-bioservices.com]
- 14. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. news-medical.net [news-medical.net]
- 18. resources.revvity.com [resources.revvity.com]
- 19. berthold.com [berthold.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 23. Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences [lifesciences.danaher.com]
reproducibility of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine biological assays
A Comprehensive Guide to Establishing Reproducible Biological Assays for 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine and Its Analogs
Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyrazine Scaffold
The pyrazolo[1,5-a]pyrazine core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation for a diverse range of biologically active molecules.[1] Derivatives of this and the closely related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant therapeutic potential across multiple disease areas, including oncology, inflammation, and neuroscience.[2][3] Their versatility stems from the fused ring system which allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties to achieve desired activity and selectivity.[4]
This guide provides a framework for the reproducible biological evaluation of a novel derivative, 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine. We will delve into the most probable biological targets for this class of compounds, propose a panel of robust and reproducible assays for its characterization, and provide detailed experimental protocols. Furthermore, we will discuss the selection of appropriate comparator compounds to benchmark its activity.
Predicted Biological Activities and Primary Assay Panel
Based on extensive research into the broader class of pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives, the primary predicted biological activities for 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine are the inhibition of protein kinases and the modulation of ion channels. Therefore, a primary screening panel should focus on these target classes.
Protein Kinase Inhibition
A significant body of literature points to pyrazolo[1,5-a]pyrimidines and related structures as potent inhibitors of various protein kinases, which are key regulators of cellular signaling and are frequently dysregulated in cancer.[2][4] Key kinase targets for this scaffold include members of the Janus kinase (JAK) family, Pim kinases, and receptor tyrosine kinases like EGFR.[5][6]
Ion Channel Modulation
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as modulators of potassium channels, specifically the Kv7/KCNQ channels, which play a crucial role in controlling neuronal excitability.[7] This suggests that the pyrazolo[1,5-a]pyrazine core may also interact with ion channels.
The following table outlines a proposed primary assay panel for the initial characterization of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine.
| Target Class | Specific Target | Recommended Assay | Assay Principle | Key Readout |
| Protein Kinase | JAK1, TYK2 | ADP-Glo™ Kinase Assay | Luminescence-based detection of ADP produced by kinase activity. | IC50 (half-maximal inhibitory concentration) |
| Protein Kinase | Pim-1 | Caliper Mobility Shift Assay | Microfluidic capillary electrophoresis to separate phosphorylated and non-phosphorylated substrates. | IC50 |
| Ion Channel | Kv7.2/7.3 (KCNQ2/3) | Automated Patch Clamp | Direct measurement of ionic currents through the channel in whole-cell configuration. | EC50 (half-maximal effective concentration) or % activation |
Experimental Protocols
ADP-Glo™ Kinase Assay for JAK1 and TYK2 Inhibition
This commercially available luminescent assay is a robust and high-throughput method for quantifying kinase activity by measuring the amount of ADP produced.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction:
-
Add 2.5 µL of the compound dilution to the wells of a 384-well plate.
-
Add 5 µL of a 2X kinase/substrate solution (recombinant human JAK1 or TYK2 and a suitable peptide substrate in reaction buffer).
-
Initiate the reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO-only controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caliper Mobility Shift Assay for Pim-1 Inhibition
This assay utilizes microfluidic capillary electrophoresis to separate a fluorescently labeled peptide substrate from its phosphorylated product based on changes in electrophoretic mobility.
Workflow Diagram:
Caption: Workflow for the Caliper Mobility Shift Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction:
-
In a 384-well plate, combine the test compound, recombinant human Pim-1 kinase, a fluorescently labeled peptide substrate, and ATP in a reaction buffer.
-
Incubate at room temperature for a predetermined time (e.g., 90 minutes).
-
-
Reaction Termination: Add a stop solution containing EDTA to chelate Mg2+ and halt the enzymatic reaction.
-
Data Acquisition: Place the plate in a Caliper Life Sciences EZ Reader instrument. The instrument will aspirate the sample, perform the electrophoretic separation, and detect the fluorescent substrate and product peaks.
-
Data Analysis: The instrument software calculates the percent conversion of substrate to product. Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Automated Patch Clamp for Kv7.2/7.3 Channel Modulation
Automated patch-clamp systems provide a higher throughput method for assessing ion channel activity compared to traditional manual patch-clamp.
Workflow Diagram:
Caption: Workflow for Automated Patch-Clamp Electrophysiology.
Step-by-Step Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human Kv7.2 and Kv7.3 subunits.
-
Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension in the appropriate extracellular solution.
-
Automated Patch Clamp Procedure:
-
Load the cell suspension and the test compound dilutions onto the automated patch-clamp platform (e.g., QPatch or Patchliner).
-
The instrument will automatically trap single cells and establish a whole-cell patch-clamp configuration.
-
Record baseline Kv7.2/7.3 currents using a specific voltage protocol (e.g., a voltage step to a level that elicits a submaximal current).
-
Apply the test compound at various concentrations.
-
Record the currents in the presence of the compound.
-
-
Data Analysis: Measure the change in current amplitude in the presence of the compound compared to the baseline. Calculate the percent activation or inhibition. For activators, determine the EC50 value by plotting the percent activation against the compound concentration.
Comparator Compounds
To provide context for the biological activity of 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine, it is essential to test it alongside known compounds with activity against the proposed targets.
| Target | Comparator Compound | Rationale |
| JAK1/TYK2 | Tofacitinib | A well-characterized, clinically approved JAK inhibitor. |
| Pim-1 | SGI-1776 | A known, potent Pim-1 inhibitor.[6] |
| Kv7.2/7.3 | Retigabine | A known activator of KCNQ channels. |
Conclusion
The pyrazolo[1,5-a]pyrazine scaffold holds significant promise for the development of novel therapeutics. A systematic and reproducible approach to biological characterization is crucial for advancing our understanding of new derivatives like 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine. The assays and protocols outlined in this guide provide a robust starting point for elucidating its biological activity and mechanism of action. By employing these standardized methods and including appropriate comparator compounds, researchers can generate high-quality, reproducible data that will facilitate the progression of promising compounds through the drug discovery pipeline.
References
- The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide - Benchchem.
- Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators - PubMed.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
- CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC.
- Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine positive control in cell viability assays
Publish Comparison Guide: 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine as a Precision Positive Control in Cell Viability Assays
Executive Summary
In high-throughput screening (HTS) and preclinical drug development, establishing a robust assay window is entirely dependent on the quality of your positive control. The positive control defines the maximum achievable reduction in cell viability, which is critical for calculating the Z'-factor—the primary metric for assay reliability.
While broad-spectrum cytotoxic agents like Staurosporine and Doxorubicin are industry standards, they present distinct methodological limitations, ranging from off-target pleiotropy to severe optical interference in colorimetric assays. This guide evaluates 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine (hereafter referred to as MPPP) as a next-generation, precision positive control. By acting as a highly specific kinase-targeting scaffold, MPPP induces controlled apoptosis without compromising the chemical or optical integrity of downstream viability readouts.
Mechanistic Causality: The Pyrazolo[1,5-a]pyrazine Scaffold
To understand why MPPP is an exceptional positive control, we must examine its structural causality. The core pyrazolo[1,5-a]pyrazine structure functions as a highly effective purine bioisostere[1]. In a cellular environment, purine bioisosteres competitively bind to the ATP-binding pockets of critical survival and proliferation kinases, such as Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs)[2].
Unlike DNA intercalators (e.g., Doxorubicin), which require cells to actively enter the S or G2/M phase to exert maximal toxicity, ATP-competitive kinase inhibitors halt signal transduction immediately. This targeted blockade leads to rapid cell cycle arrest and the subsequent activation of executioner caspases (Caspase-3/7), resulting in a clean, predictable apoptotic cascade[3].
Apoptotic signaling pathway of pyrazolo[1,5-a]pyrazine derivatives via targeted kinase inhibition.
Comparative Performance Analysis
When validating a cell viability assay—whether quantifying ATP via luminescence or metabolic activity via tetrazolium reduction—the positive control must reliably and cleanly reduce the signal to baseline.
The Optical Interference Problem
A critical failure point in viability assays is compound interference. Doxorubicin, a widely used positive control, exhibits strong red coloration and autofluorescence (absorbing near 480–500 nm and emitting at ~580 nm). This spectrum directly overlaps with the absorbance of formazan products in MTT assays and the fluorescence of resorufin in Resazurin assays, leading to artificially inflated viability readouts and false negatives[4]. MPPP is optically clear in solution, completely eliminating this artifact and ensuring that the reduction in signal is purely biological.
Kinetic Profiling
Staurosporine induces apoptosis very rapidly (often within 6 hours)[3], which can sometimes lead to secondary necrosis and premature degradation of biomarkers if the assay is read at 48 or 72 hours. Doxorubicin is highly dependent on the cell division rate, often requiring 48–72 hours to show full efficacy[5]. MPPP offers an intermediate, tunable kinetic profile (12–24 hours), making it ideal for standard overnight or 48-hour endpoint assays.
Table 1: Quantitative Comparison of Positive Controls in Viability Assays
| Feature | MPPP (Pyrazolo[1,5-a]pyrazine) | Staurosporine | Doxorubicin |
| Primary Mechanism | Targeted ATP-competitive kinase inhibition[2] | Pan-kinase inhibition[3] | DNA intercalation / Topoisomerase II inhibition[6] |
| Onset of Apoptosis | Fast (12–24 hours) | Very Fast (6–24 hours)[3] | Slow (48–72 hours)[5] |
| Assay Interference | None (Optically clear) | None | High (Red autofluorescence interferes with MTT/Resazurin)[4] |
| Specificity | High (Targeted kinase families) | Low (Broad cytotoxicity) | Moderate (Dependent on proliferation rate) |
Self-Validating Experimental Protocol: Multiplexed Viability Assay
To ensure absolute trustworthiness, a cell viability protocol must be a self-validating system. Relying on a single readout can lead to false discoveries due to unforeseen chemical interference. The following protocol multiplexes a metabolic fluorometric assay (Resazurin) with an ATP-dependent luminescent assay (7[7]) to definitively confirm the cytotoxic efficacy of the MPPP positive control.
Self-validating multiplexed cell viability workflow utilizing orthogonal assay readouts.
Step-by-Step Methodology:
-
Cell Plating & Synchronization:
-
Seed cells (e.g., 10,000 cells/well) in a 96-well black, clear-bottom microplate. Fill the outermost perimeter wells with 200 µL of PBS to prevent the thermal and evaporative "edge effect"[6].
-
Incubate overnight at 37°C, 5% CO2 to allow attachment and cell cycle synchronization.
-
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock of MPPP in 100% anhydrous DMSO.
-
Perform a 1:3 serial dilution in culture media. Crucial Causality: Ensure the final DMSO concentration in the assay wells never exceeds 0.5% (v/v). Concentrations above 1% induce solvent-mediated background toxicity, artificially skewing the assay window[6].
-
Include essential controls: Vehicle control (0.5% DMSO), Negative control (media only), and the MPPP dilution series.
-
-
Incubation:
-
Incubate the treated plates for 24 to 48 hours. Matching the readout time to the compound's specific apoptotic kinetics is critical for proper data interpretation[3].
-
-
Orthogonal Readout 1: Metabolic Activity (Resazurin):
-
Add Resazurin reagent to a final concentration of 10% (v/v) per well.
-
Incubate for 2–4 hours at 37°C. Measure fluorescence (Excitation 530 nm / Emission 590 nm). Because MPPP is optically inert, it will not quench or artificially inflate this signal.
-
-
Orthogonal Readout 2: ATP Quantitation (CellTiter-Glo):
-
Following the metabolic read, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. This single-addition step lyses the cell membranes, inhibits endogenous ATPases, and provides the luciferin/luciferase necessary to measure ATP[7].
-
Mix for 2 minutes on an orbital shaker to induce complete lysis, incubate at room temperature for 10 minutes to stabilize the signal, and record luminescence.
-
References
Sources
- 1. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling Compound Effects on Cell Health in a Time Course Using a Multiplexed Same-Well Assay [worldwide.promega.com]
- 4. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
A Senior Application Scientist's Guide to Handling 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine
The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including their roles as kinase inhibitors in cancer therapy.[1][2][3] This high biological potency necessitates a cautious and systematic approach to handling to ensure personnel safety and prevent laboratory contamination.
Hazard Assessment and Risk Mitigation
Given the absence of a specific Safety Data Sheet (SDS) for the target compound, we must infer its potential hazards from analogous structures. For instance, 2-Methylpyrazine is classified as a flammable liquid and is harmful if swallowed.[4][5] Other related heterocyclic compounds are known to cause skin, eye, and respiratory irritation.[6][7] Therefore, it is prudent to treat 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine as a potentially hazardous substance with the following presumed risks:
-
Harmful if swallowed, inhaled, or absorbed through the skin.
-
Causes irritation to the skin, eyes, and respiratory tract.
-
Unknown long-term toxicological effects.
Our primary defense is the rigorous application of the Hierarchy of Controls , prioritizing engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the final, critical barrier against exposure.
Personal Protective Equipment (PPE) Protocol
All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[8] The selection of PPE is contingent on the scale and nature of the operation.
Standard Laboratory Operations (Handling < 1 gram)
For routine tasks such as weighing, solution preparation, and transfers of small quantities, the following minimum PPE is mandatory:
| PPE Component | Specification | Rationale for Use |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles.[9] A face shield should be worn over goggles when there is a significant splash risk.[10] | Protects against accidental splashes of the compound in solution or contact with airborne particulates. Safety glasses alone are insufficient.[11] |
| Hand Protection | Double-gloving: an inner nitrile glove covered by an outer, chemical-resistant glove (e.g., thicker nitrile or neoprene). | Double gloving provides a critical safety layer; if the outer glove is contaminated, it can be safely removed, leaving the inner glove as protection.[10][12] Gloves should be changed every 30-60 minutes or immediately upon known contact.[12] |
| Body Protection | Flame-resistant laboratory coat with tight-fitting cuffs.[9] | Provides a removable barrier to protect skin and personal clothing from minor spills and contamination. |
| Footwear | Closed-toe, non-perforated shoes. | Protects feet from spills and dropped objects. |
Operations with Elevated Risk
For tasks involving larger quantities (> 1 gram), potential for aerosol generation, or work outside of a fume hood (not recommended), enhanced PPE is required. This may include:
-
Respiratory Protection : A NIOSH-approved respirator, such as an N95 or a half-mask respirator with appropriate cartridges, may be necessary if there's a risk of inhaling dust or aerosols.[11][13] A proper fit-test and training are required for respirator use.[12]
-
Full Body Protection : Disposable coveralls ("bunny suits") offer head-to-toe protection and are recommended when handling significant quantities of potent compounds.[11]
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on operational risk.
Operational and Disposal Plans
A self-validating protocol ensures that safety is built into every step of the workflow, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation : Before bringing the compound into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate height. Lay down a disposable absorbent bench liner.
-
PPE Donning : Don all required PPE in the correct order: first, inner gloves, followed by the lab coat, safety goggles, and finally, outer gloves which should overlap the cuffs of the lab coat.
-
Weighing and Transfer :
-
Post-Handling :
-
Wipe down the exterior of all containers with a suitable solvent (e.g., 70% ethanol) before removing them from the fume hood.
-
Decontaminate all surfaces within the fume hood.
-
-
PPE Doffing : Remove PPE in an order that prevents cross-contamination. The most contaminated items are removed first:
Spill Management
-
Minor Spill (< 5 mL within a fume hood) :
-
Alert others in the immediate area.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).[8]
-
Collect the absorbent material using non-sparking tools and place it into a sealed, labeled hazardous waste container.
-
Clean the spill area with a decontaminating solution.
-
-
Major Spill : Evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
All materials contaminated with 2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine must be treated as hazardous waste. Improper disposal, such as pouring it down the drain, is prohibited and can lead to environmental contamination.[15]
-
Waste Segregation : Maintain separate, clearly labeled waste streams for:
-
Solid Waste : Contaminated gloves, bench liners, weigh papers, etc.
-
Liquid Waste : Unused solutions and solvent rinses.
-
-
Containerization : Use designated, leak-proof, and sealable containers compatible with the waste. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[15]
-
Storage : Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's EHS personnel.[15]
The following diagram illustrates the required waste disposal workflow.
Caption: Disposal workflow for contaminated materials.
References
- Personal Protective Equipment (PPE). (2026, February 4). CHEMM.
- Safety Data Sheet - 2-METHYL PYRAZINE. (2023, March 7).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- SAFETY DATA SHEET - 2-Methylpyrazine. (2012, March 23). Fisher Scientific.
- 2-methylpyrazolo[1,5-a]pyrazin-4-amine — Chemical Substance Inform
- Safety Data Sheet - Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxyl
- Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
- Safety Data Sheet - Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzo
- SAFETY DATA SHEET - 2-Methylpyrazine. (2025, September 15). MilliporeSigma.
- Personal Protective Equipment Requirements for Laboratories. University of Nevada, Reno Environmental Health and Safety.
- Connor, T. H. Personal Equipment for Use in Handling Hazardous Drugs.
- A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024, June 28). Periodica Polytechnica.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021, May 5). MDPI.
- Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof. (CN113150012A).
- The Reaction of Pyrazolo[1,5- a ]pyrazine Derivatives 2 with Silylformamidine 1.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Labor
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold | MDPI [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. directpcw.com [directpcw.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nextsds.com [nextsds.com]
- 7. chemscene.com [chemscene.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. fishersci.com [fishersci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
